Product packaging for N-Methyl-1-phenylpiperidin-4-amine(Cat. No.:CAS No. 1071751-69-3)

N-Methyl-1-phenylpiperidin-4-amine

Cat. No.: B3375152
CAS No.: 1071751-69-3
M. Wt: 190.28 g/mol
InChI Key: OZJZPNVBIUCMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methyl-1-phenylpiperidin-4-amine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of approximately 190.28 g/mol . It is identified by CAS numbers 22261-94-5 and 1071751-69-3 . This piperidine derivative is related to a class of compounds studied for their interaction with opioid receptors . Scientific literature indicates that structurally similar N-substituted 4-(3-hydroxyphenyl)piperidines are investigated as non-selective opioid receptor antagonists . In such compounds, the N-phenylpropyl substitution has been associated with increased antagonist potency compared to N-methyl counterparts, highlighting the significance of the N-substituent in modulating biological activity . This suggests potential research applications for this compound and its analogs in neuropharmacology and medicinal chemistry for exploring receptor mechanisms. The compound requires careful handling. It is classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and handle the product only in a well-ventilated area . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B3375152 N-Methyl-1-phenylpiperidin-4-amine CAS No. 1071751-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZPNVBIUCMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609312
Record name N-Methyl-1-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071751-69-3
Record name N-Methyl-1-phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-1-phenylpiperidin-4-amine (CAS 22261-94-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-phenylpiperidin-4-amine, with CAS number 22261-94-5, is a chemical compound belonging to the piperidine class. Structurally, it features a piperidine ring with a methyl group at the nitrogen atom (position 1) and a phenylamino (aniline) group at position 4. This compound and its derivatives are of significant interest in medicinal chemistry. While its direct biological activity is not extensively documented in publicly available literature, its core structure serves as a crucial building block in the synthesis of pharmacologically active molecules. Notably, derivatives of this compound have been investigated as potent inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. This guide provides a comprehensive overview of the known properties, synthesis, and the biological context of this compound, with a focus on its application in the development of MERTK inhibitors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 22261-94-5
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol [1]
IUPAC Name 1-methyl-N-phenylpiperidin-4-amine[1]
Synonyms 4-Anilino-1-methylpiperidine, N-(1-Methylpiperidin-4-yl)aniline
SMILES CN1CCC(CC1)NC2=CC=CC=C2[1]
InChIKey GXJSWUKLJQHQFZ-UHFFFAOYSA-N[1]
Predicted Boiling Point 300.1 ± 35.0 °C
Predicted Density 1.023 ± 0.06 g/cm³
Predicted pKa 10.14 ± 0.10

Synthesis

The synthetic workflow for this intermediate involves a multi-step process, which is depicted in the diagram below. The process begins with a Suzuki coupling reaction to introduce the piperidine moiety, followed by a reduction of a nitro group to the corresponding aniline.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Final Intermediate 1_bromo_2_fluoro_4_nitrobenzene 1-bromo-2-fluoro-4-nitrobenzene suzuki_coupling Suzuki Coupling 1_bromo_2_fluoro_4_nitrobenzene->suzuki_coupling 1_methyl_4_tetramethyl_1_3_2_dioxaborolan_2_yl_1_2_3_6_tetrahydropyridine 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine 1_methyl_4_tetramethyl_1_3_2_dioxaborolan_2_yl_1_2_3_6_tetrahydropyridine->suzuki_coupling intermediate_G Intermediate 1G (4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) suzuki_coupling->intermediate_G reduction Palladium-Catalyzed Reduction intermediate_G->reduction product 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (1H) reduction->product

Figure 1: Synthetic workflow for 3-fluoro-4-(1-methylpiperidin-4-yl)aniline.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, its structural motif is a key component in a novel class of anticancer agents that target Mer-tyrosine kinase (MERTK).

Role as a Scaffold for MERTK Inhibitors

Recent research has demonstrated that hybrids of pyrrolo[2,1-f][1][2][3]triazine and 1-(methylpiperidin-4-yl)aniline act as potent MERTK inhibitors. MERTK is a receptor tyrosine kinase that, when overexpressed, is implicated in the survival and proliferation of various cancer cells. Inhibition of MERTK is a promising therapeutic strategy for cancers such as non-small cell lung cancer, breast cancer, and melanoma.

The synthesized hybrid molecules, which incorporate the N-(1-methylpiperidin-4-yl)aniline core, have shown significant cytotoxic activity against several cancer cell lines.

MERTK Signaling Pathway

MERTK activation by its ligands, such as Gas6 and Protein S, leads to the autophosphorylation of the kinase domain. This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. The inhibition of MERTK disrupts these pro-oncogenic signals.

MERTK_Signaling Gas6 Gas6 / Protein S MERTK MERTK Receptor Gas6->MERTK binds & activates PI3K PI3K MERTK->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) MERTK->MAPK_pathway STAT JAK/STAT MERTK->STAT FAK FAK/RhoA MERTK->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK_pathway->Proliferation STAT->Proliferation Migration Cell Migration & Invasion FAK->Migration

Figure 2: Simplified MERTK signaling pathway in cancer.
Quantitative Data for MERTK Inhibitor Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of a series of novel hybrid compounds (1K1-1K5) that utilize a derivative of this compound as a core structural element.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)
1K5 0.360.420.80

Data extracted from Rathod et al., 2024.[4]

Experimental Protocols

The development of MERTK inhibitors incorporating the N-(1-methylpiperidin-4-yl)aniline scaffold involved several key in vitro assays to characterize their biological activity and metabolic stability.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., A549, MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, 150 µL) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compounds Treat with test compounds incubate_adhesion->treat_compounds incubate_treatment Incubate for 48 hours treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cell viability assay.
Microsomal Stability Assay

This assay is performed to evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Principle: The rate of disappearance of a test compound when incubated with liver microsomes and the necessary cofactors (e.g., NADPH) is measured over time. This provides an indication of the compound's metabolic clearance.

  • Methodology:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a phosphate buffer (pH 7.4), and the test compound at a specific concentration (e.g., 10 µM).

    • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

    • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 45, and 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: The samples are centrifuged to precipitate the proteins.

    • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

    • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Perspectives

This compound is a valuable chemical entity with demonstrated utility as a scaffold in the design and synthesis of novel therapeutic agents. Its role as a key intermediate in the development of potent MERTK inhibitors highlights its potential in the field of oncology. While the direct biological profile of this compound is not extensively characterized, the promising anticancer activity of its derivatives warrants further investigation into other potential applications of this chemical scaffold. Future research could focus on exploring the direct pharmacological activities of this compound and its analogs on other biological targets, including a more thorough investigation of its potential interaction with opioid receptors, given its structural similarities to known opioid precursors. Such studies would provide a more complete understanding of its therapeutic potential and expand its utility in drug discovery and development.

References

An In-Depth Technical Guide to 1-methyl-N-phenylpiperidin-4-amine: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 1-methyl-N-phenylpiperidin-4-amine, a piperidine derivative of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

1-methyl-N-phenylpiperidin-4-amine is a substituted piperidine with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol .[1] The structure features a central piperidine ring with a methyl group at the 1-position and a phenylamino (anilino) group at the 4-position.

The key structural identifiers are:

  • IUPAC Name: 1-methyl-N-phenylpiperidin-4-amine[1]

  • CAS Number: 22261-94-5[1]

  • SMILES: CN1CCC(CC1)NC2=CC=CC=C2[1]

A summary of its key computed chemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H18N2PubChem[1]
Molecular Weight190.28 g/mol PubChem[1]
XLogP32.2PubChem[2]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]

Table 1: Physicochemical Properties of 1-methyl-N-phenylpiperidin-4-amine

Synthesis of 1-methyl-N-phenylpiperidin-4-amine

The primary and most efficient method for the synthesis of 1-methyl-N-phenylpiperidin-4-amine is through reductive amination .[3][4] This versatile reaction involves the condensation of a carbonyl compound, in this case, 1-methyl-4-piperidone, with an amine, aniline, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A general synthetic workflow is depicted in the following diagram:

synthesis_workflow Synthesis Workflow for 1-methyl-N-phenylpiperidin-4-amine 1_methyl_4_piperidone 1-methyl-4-piperidone reductive_amination Reductive Amination 1_methyl_4_piperidone->reductive_amination aniline Aniline aniline->reductive_amination final_product 1-methyl-N-phenylpiperidin-4-amine reductive_amination->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) reducing_agent->reductive_amination

Caption: Synthetic workflow for 1-methyl-N-phenylpiperidin-4-amine.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of 1-methyl-N-phenylpiperidin-4-amine via reductive amination, adapted from established procedures for similar compounds.[5][6][7]

Materials:

  • 1-methyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM) is added aniline (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-methyl-N-phenylpiperidin-4-amine.

Note: Sodium cyanoborohydride (NaBH3CN) can also be used as the reducing agent, often in a protic solvent like methanol and in the presence of an acid catalyst.[4][8]

Potential Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on the specific biological activity and signaling pathways associated with 1-methyl-N-phenylpiperidin-4-amine. However, the 4-anilinopiperidine scaffold is a key structural component in a class of potent synthetic opioids, most notably fentanyl and its analogs.[9] The N-substitution on the piperidine ring and the nature of the acyl group on the aniline nitrogen are critical determinants of the pharmacological activity of these compounds, primarily as agonists at the mu-opioid receptor.

Given its structural similarity to precursors of fentanyl, it is plausible that 1-methyl-N-phenylpiperidin-4-amine could serve as an intermediate in the synthesis of novel opioid receptor modulators. Further derivatization, such as acylation of the aniline nitrogen, would be necessary to impart significant opioid activity. The logical relationship for its potential use as a precursor is illustrated below.

logical_relationship Potential Application as a Precursor start 1-methyl-N-phenylpiperidin-4-amine acylation Acylation (e.g., with propionyl chloride) start->acylation final_compound N-(1-methylpiperidin-4-yl)-N-phenylpropanamide (Fentanyl analog) acylation->final_compound biological_activity Potential Opioid Receptor Activity final_compound->biological_activity

Caption: Logical workflow for the potential derivatization of 1-methyl-N-phenylpiperidin-4-amine.

Conclusion

1-methyl-N-phenylpiperidin-4-amine is a readily accessible piperidine derivative with a straightforward synthesis based on the robust and high-yielding reductive amination reaction. While its own biological profile is not extensively characterized, its core structure represents a valuable scaffold for the development of novel compounds, particularly in the area of opioid receptor modulation. The detailed synthetic protocol and structural information provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Technical Guide: Physicochemical Properties of 4-anilino-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-anilino-1-methylpiperidine is a chemical compound of significant interest in synthetic organic chemistry, primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including potent analgesics. A thorough understanding of its physical and chemical properties is essential for its handling, characterization, and optimization of synthetic routes. This technical guide provides a comprehensive overview of the known physicochemical properties of 4-anilino-1-methylpiperidine, outlines standardized experimental protocols for their determination, and illustrates its synthetic context.

Core Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 22261-94-5[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Melting Point 82°C to 86°C

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 4-anilino-1-methylpiperidine are not extensively published. Therefore, this section provides standardized, widely accepted methodologies for these measurements, which are applicable to this and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry 4-anilino-1-methylpiperidine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) as the approximate melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds or solids that can be melted without decomposition, the boiling point is a characteristic physical property. As 4-anilino-1-methylpiperidine is a solid at room temperature, this method would be applicable to its molten state.

Methodology:

  • Sample Preparation: A small volume (approximately 0.5 mL) of the molten compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution by convection of the oil.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of 4-anilino-1-methylpiperidine in various solvents is crucial for its purification, formulation, and in designing reaction conditions.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, dichloromethane, and hexane.

  • Procedure:

    • To a test tube containing a small, pre-weighed amount of 4-anilino-1-methylpiperidine (e.g., 10 mg), add a measured volume of the solvent (e.g., 1 mL) at a controlled temperature (typically room temperature).

    • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

    • Visual observation is used to determine if the solid has completely dissolved.

  • Quantitative Analysis (for precise solubility):

    • A saturated solution is prepared by adding an excess of the compound to a known volume of solvent and allowing it to equilibrate.

    • The undissolved solid is removed by filtration or centrifugation.

    • A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid is determined. The solubility is then expressed in terms of g/100 mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa value provides a measure of the basicity of the amine groups in 4-anilino-1-methylpiperidine. Potentiometric titration is a common and accurate method for its determination.[2][3][4]

Methodology:

  • Sample Preparation: A precise weight of 4-anilino-1-methylpiperidine is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound's water solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).[3]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • Data Collection: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This can be calculated using the Henderson-Hasselbalch equation.[3]

Synthetic Pathway

4-anilino-1-methylpiperidine is a key intermediate in multi-step organic syntheses. Its preparation is a critical step in the production of more complex molecules. A common synthetic approach is outlined below.

Synthesis_Pathway N_Methyl_4_Piperidone 1-Methyl-4-piperidone plus N_Methyl_4_Piperidone->plus Aniline Aniline Aniline->plus Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product 4-anilino-1-methylpiperidine Reducing_Agent->Product plus->Product Reductive Amination Characterization_Workflow Synthesis Synthesized Product (Crude 4-anilino-1-methylpiperidine) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Physical_Tests Physical Property Tests (Melting Point, Solubility) Purification->Physical_Tests Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Purity_Assessment Purity Assessment (e.g., HPLC, GC) Physical_Tests->Purity_Assessment Spectroscopic_Analysis->Purity_Assessment Final_Product Characterized 4-anilino-1-methylpiperidine Purity_Assessment->Final_Product

References

The Role of 4-Anilino-1-methylpiperidine in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-anilino-1-methylpiperidine, a heterocyclic amine of significant interest in the field of organic synthesis, particularly in the development of pharmacologically active compounds. This document details its synthesis, chemical properties, and its primary role as a synthetic intermediate.

Introduction

4-Anilino-1-methylpiperidine is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1] Its structure, featuring a phenylamino group at the 4-position and a methyl group on the piperidine nitrogen, makes it a valuable building block for the synthesis of complex molecules, most notably as an analogue to precursors of potent synthetic opioids. While much of the documented research focuses on its N-benzyl and N-Boc counterparts as precursors to fentanyl and its derivatives, the 1-methyl analogue serves as a key subject for understanding the fundamental reactivity and synthetic utility of this class of compounds.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 4-anilino-1-methylpiperidine is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 22261-94-5[2][3]
Molecular Formula C₁₂H₁₈N₂[2][3]
Molecular Weight 190.28 g/mol [2][3]
Appearance Not specified, likely an oil or low-melting solid
Storage 2°C - 8°C[3]

Spectroscopic Characterization (Predicted):

While explicit spectra for 4-anilino-1-methylpiperidine are not widely published, its spectral characteristics can be predicted based on analogous structures.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the aniline ring, the methine proton at the 4-position of the piperidine ring, the piperidine methylene protons, and a singlet for the N-methyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the substituted carbon of the piperidine ring at the 4-position, the piperidine methylene carbons, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

  • IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the aniline moiety and C-H stretching from the aliphatic and aromatic components.

Synthesis of 4-Anilino-1-methylpiperidine

The most logical and widely employed method for the synthesis of 4-anilinopiperidine derivatives is the reductive amination of a 4-piperidone with aniline. This approach is anticipated to be the primary route to 4-anilino-1-methylpiperidine.

3.1. General Reaction Scheme

G cluster_0 Reductive Amination 1-methyl-4-piperidone 1-Methyl-4-piperidone Intermediate Imine/Enamine Intermediate 1-methyl-4-piperidone->Intermediate + Aniline Aniline Aniline->Intermediate + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product 4-Anilino-1-methylpiperidine Reducing_Agent->Product Intermediate->Product Reduction G cluster_1 Acylation Reaction Start 4-Anilino-1-methylpiperidine Product N-(1-methylpiperidin-4-yl)-N-phenylpropanamide Start->Product Acylating_Agent Acylating Agent (e.g., Propionyl chloride) Acylating_Agent->Product Base Base (e.g., Triethylamine) Base->Product G cluster_workflow Synthetic Workflow A 1-Methyl-4-piperidone B 4-Anilino-1-methylpiperidine A->B Reductive Amination C Acylated Derivative B->C Acylation D Further Functionalization / Analog Synthesis C->D SAR Studies E Biological Screening D->E

References

The Genesis of a Potent Pharmacophore: An In-depth Technical Guide to the Discovery and History of 4-Anilino-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of 4-anilino-1-methylpiperidine. While not a significant pharmacological agent in its own right, this compound is a foundational member of the 4-anilinopiperidine class of molecules, which proved to be a critical scaffold in the development of potent synthetic opioids. This document details the historical context of its emergence from the pioneering work on fentanyl and its analogues by Dr. Paul Janssen, provides a detailed experimental protocol for its synthesis via reductive amination, and discusses its chemical properties and the structure-activity relationships that illuminate its role as a synthetic intermediate rather than an active pharmaceutical ingredient.

Introduction: The Quest for a New Generation of Analgesics

The story of 4-anilino-1-methylpiperidine is intrinsically linked to the broader history of synthetic opioid research in the mid-20th century. Following the discovery of meperidine in 1939, which demonstrated that potent analgesic activity was not exclusive to the complex morphinan scaffold, a new era of synthetic analgesic development began. Researchers sought to create compounds with improved potency, faster onset, shorter duration of action, and better safety profiles than existing opioids like morphine.

A major breakthrough in this field came in 1960 when Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl.[1] This remarkably potent analgesic, approximately 100 times more powerful than morphine, was the culmination of systematic modifications to the 4-phenylpiperidine structure. The core innovation in the development of fentanyl was the replacement of the 4-phenyl group with a 4-anilino group, which was then acylated. This discovery established the 4-anilinopiperidine scaffold as a key pharmacophore for potent µ-opioid receptor agonism.

While the N-phenethyl substitution of the piperidine nitrogen was crucial for the high potency of fentanyl, earlier and simpler analogues, such as the N-methyl variant (4-anilino-1-methylpiperidine), were synthesized to explore the structure-activity relationships (SAR) of this new chemical class. These initial investigations helped to delineate the structural requirements for potent analgesic activity.

Historical Development and Key Milestones

The development of the 4-anilinopiperidine series of analgesics can be traced through the systematic approach taken by Janssen's laboratory. The logical progression from known analgesics to the novel fentanyl structure can be visualized as follows:

G Meperidine Meperidine (1939) (4-Phenylpiperidine Scaffold) SAR_Studies Systematic SAR Studies (Janssen Pharmaceutica) Meperidine->SAR_Studies Basis for Exploration Anilino_Scaffold Introduction of 4-Anilino Group (Key Innovation) SAR_Studies->Anilino_Scaffold Led to Simple_Alkyl Synthesis of Simple N-Alkyl Derivatives (e.g., 4-Anilino-1-methylpiperidine) Anilino_Scaffold->Simple_Alkyl Initial SAR Fentanyl Fentanyl (1960) (N-Phenethyl, N-Acyl Derivative) Potent Analgesic Simple_Alkyl->Fentanyl Demonstrated importance of N-substituent, leading to Derivatives Further Potent Derivatives (Sufentanil, Alfentanil, etc.) Fentanyl->Derivatives

Figure 1: Historical development of 4-anilinopiperidine analgesics.

The synthesis of simple N-alkyl derivatives like 4-anilino-1-methylpiperidine was a crucial step in understanding the SAR of this new class of compounds. These early compounds helped to establish that while the 4-anilinopiperidine core was essential for activity, the nature of the substituent on the piperidine nitrogen played a dominant role in determining analgesic potency.

Synthesis of 4-Anilino-1-methylpiperidine

The most common and efficient method for the synthesis of 4-anilinopiperidines is the reductive amination of an N-substituted 4-piperidone with aniline. This one-pot reaction involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the corresponding amine.

General Synthetic Pathway

The synthesis of 4-anilino-1-methylpiperidine proceeds via the reductive amination of 1-methyl-4-piperidone with aniline. This reaction can be carried out using various reducing agents.

G cluster_reactants Reactants cluster_products Product Piperidone 1-Methyl-4-piperidone Intermediate Schiff Base/Iminium Ion Intermediate Piperidone->Intermediate Aniline Aniline Aniline->Intermediate Product 4-Anilino-1-methylpiperidine Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Reducing_Agent->Product

Figure 2: General workflow for the synthesis of 4-anilino-1-methylpiperidine.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-anilino-1-methylpiperidine based on established methods for analogous compounds.

Materials:

  • 1-Methyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 equivalent) and anhydrous dichloromethane.

  • Addition of Reagents: Add aniline (1.1 equivalents) to the solution, followed by glacial acetic acid (1.0 equivalent). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-anilino-1-methylpiperidine.

Physicochemical and Pharmacological Data

While extensive pharmacological data for 4-anilino-1-methylpiperidine is not widely published, its physicochemical properties and the established structure-activity relationships for the 4-anilinopiperidine class allow for an informed assessment of its likely biological activity.

Table 1: Physicochemical Properties of 4-Anilino-1-methylpiperidine

PropertyValue
CAS Number 22261-94-5
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Appearance Likely an off-white to pale yellow solid or oil
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane

Structure-Activity Relationship (SAR) and Inferred Pharmacological Profile:

The analgesic potency of 4-anilinopiperidine derivatives is highly dependent on the nature of the substituents at two key positions: the piperidine nitrogen (N1) and the anilino nitrogen.

  • N1-Substituent: SAR studies have consistently shown that a small alkyl group, such as a methyl group, at the N1 position confers significantly lower analgesic potency compared to larger aralkyl groups like phenethyl. The phenethyl group is believed to provide additional binding interactions with the µ-opioid receptor, which are not possible with a simple methyl group.

  • Anilino Nitrogen Acylation: The presence of a propionyl group on the anilino nitrogen is critical for high potency, as seen in fentanyl. The parent compound, 4-anilino-1-methylpiperidine, lacking this acyl group, is expected to have very low affinity for the µ-opioid receptor and consequently, negligible analgesic activity.

Therefore, 4-anilino-1-methylpiperidine is best understood as a synthetic intermediate and a tool for SAR studies rather than a pharmacologically active agent. Its primary value lies in its role as a building block for more complex and potent molecules.

Table 2: Comparative SAR of N1-Substituted 4-Anilinopiperidines

N1-SubstituentAnilino N-SubstituentRelative Analgesic Potency
Methyl-HVery Low / Inactive
Benzyl-HLow
Phenethyl-HLow
Phenethyl Propionyl (Fentanyl) Very High

Conclusion

4-Anilino-1-methylpiperidine holds a significant place in the history of medicinal chemistry, not for its own therapeutic effects, but as a foundational piece in the puzzle that led to the development of fentanyl and a new class of potent synthetic analgesics. Its synthesis, primarily achieved through reductive amination, is a classic example of amine construction in organic chemistry. The study of this and other simple 4-anilinopiperidine analogues was instrumental in elucidating the critical structure-activity relationships that govern µ-opioid receptor binding and analgesic potency. For drug development professionals, the story of 4-anilino-1-methylpiperidine serves as a powerful reminder of the importance of systematic molecular modification in the journey from a chemical scaffold to a life-changing therapeutic agent.

References

An In-depth Technical Guide on N-Methyl-1-phenylpiperidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Methyl-1-phenylpiperidin-4-amine core structure is a key pharmacophore found in a variety of biologically active compounds. Its derivatives and analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, which include applications as analgesics, antipsychotics, and antiviral agents. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of this important class of molecules. Detailed experimental protocols for key synthetic and bioassay methodologies are presented, alongside visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Core Structure and Chemical Properties

This compound is a heterocyclic compound featuring a central piperidine ring. The core structure is characterized by a methyl group on the piperidine nitrogen (N1 position) and a phenylamino (anilino) group at the 4-position of the piperidine ring.

  • IUPAC Name: 1-methyl-N-phenylpiperidin-4-amine[1]

  • CAS Number: 22261-94-5[1]

  • Molecular Formula: C₁₂H₁₈N₂[1]

  • Molecular Weight: 190.28 g/mol [1][2]

The physicochemical properties of this scaffold can be modulated through substitution on the phenyl ring, the piperidine ring, or by modification of the amine linker, leading to a wide array of analogs with distinct biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves several key strategies, with reductive amination being a prominent method.

General Synthesis via Reductive Amination

A common and efficient route to N-substituted-4-anilinopiperidines involves the reductive amination of a 4-piperidone precursor with a desired aniline.

Experimental Protocol: Synthesis of N-phenylpiperidin-4-amine

This protocol describes the synthesis of the parent N-phenylpiperidin-4-amine, which can be subsequently methylated to yield the target compound.

  • Step 1: Reductive Amination. To a solution of 1-Boc-4-piperidone in dichloroethane (DCE), add aniline and acetic acid. Stir the mixture at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Continue stirring overnight at room temperature.[3]

  • Step 2: Work-up and Purification. Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-4-(phenylamino)piperidine.

  • Step 3: Deprotection. Dissolve the purified product from Step 2 in DCM and add trifluoroacetic acid (TFA). Stir the reaction mixture at room temperature for 1 hour.[3]

  • Step 4: Isolation. Remove the solvent under reduced pressure to obtain N-phenylpiperidin-4-amine. The product can be further purified by recrystallization or chromatography.

Diagram: General Reductive Amination Workflow

G Piperidone 1-Boc-4-piperidone ReductiveAmination Reductive Amination (NaBH(OAc)3, AcOH, DCE) Piperidone->ReductiveAmination Aniline Aniline Aniline->ReductiveAmination BocProtected 1-Boc-4-(phenylamino)piperidine ReductiveAmination->BocProtected Deprotection Deprotection (TFA, DCM) BocProtected->Deprotection FinalProduct N-phenylpiperidin-4-amine Deprotection->FinalProduct

Caption: Workflow for the synthesis of N-phenylpiperidin-4-amine.

Synthesis Starting from 1-Protected 4-Piperidones

An alternative patented method involves the sequential treatment of a 1-protected 4-piperidone with an alkali metal cyanide and an amine, followed by a Grignard reaction.

Experimental Protocol: Multi-step Synthesis from 1-Benzyl-4-piperidone

  • Step 1: Formation of α-aminonitrile. A 1-protected 4-piperidone, such as 1-benzyl-4-piperidone, is treated with an alkali metal cyanide (e.g., KCN) and an amine (e.g., methylamine) to form the corresponding α-aminonitrile.[4]

  • Step 2: Grignard Reaction. The resulting aminonitrile is then subjected to a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide).[4] This step introduces the phenyl group at the 4-position.

  • Step 3: Deprotection. The protecting groups (e.g., benzyl group) are removed via catalytic hydrogenation (e.g., using Pd/C) to yield the final 4-amino-4-phenylpiperidine derivative.[4]

Pharmacology and Mechanism of Action

Derivatives of this compound exhibit a broad range of pharmacological activities, primarily through their interaction with various receptors and transporters in the central nervous system.

Analgesic Activity

Substituted benzoic acid esters of 1-methyl-4-piperidinol, which are structurally related to the core compound, have demonstrated analgesic activity in the morphine-codeine range. Quantitative structure-activity relationship (QSAR) studies have revealed that the potency of these compounds is influenced by the nature and position of substituents on the aromatic ring. Lipophilicity and hydrogen-bond accepting ability tend to enhance potency.[5]

5-HT₂ₐ Receptor Inverse Agonism

A notable analog, ACP-103, demonstrates potent inverse agonist activity at the 5-hydroxytryptamine (5-HT)₂ₐ receptor. This compound competitively antagonizes the binding of [³H]ketanserin to human 5-HT₂ₐ receptors.[6] Its pharmacological profile suggests potential utility as an antipsychotic agent.[6]

Signaling Pathway: 5-HT₂ₐ Receptor Inverse Agonism

G cluster_receptor Constitutive Activity ACP103 ACP-103 (Inverse Agonist) Receptor 5-HT2A Receptor ACP103->Receptor Binds to Gq_G11 Gq/11 Receptor->Gq_G11 Basal Activation Receptor->Gq_G11 Inhibits Basal Activation PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified signaling pathway of a 5-HT₂ₐ receptor inverse agonist.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. The following tables summarize key quantitative data from the literature.

Table 1: Pharmacological Data for ACP-103, a 5-HT₂ₐ Receptor Inverse Agonist [6]

ParameterReceptorValueAssay Type
pKi Human 5-HT₂ₐ (membranes)9.3Radioligand Binding ([³H]ketanserin)
pKi Human 5-HT₂ₐ (whole cells)9.70Radioligand Binding ([³H]ketanserin)
pIC₅₀ Human 5-HT₂ₐ8.7Functional Assay (R-SAT)
pKi Human 5-HT₂C (membranes)8.80Radioligand Binding
pKi Human 5-HT₂C (whole cells)8.00Radioligand Binding
pIC₅₀ Human 5-HT₂C7.1Functional Assay (R-SAT)

Table 2: QSAR Insights for Analgesic Activity of Related Piperidinols [5]

Structural FeatureEffect on PotencyRationale/Implication
Ortho-substituent Length (Lortho) Negative CorrelationSteric hindrance at the receptor binding site.
Meta/Para-substituent Width (B1) Negative CorrelationSteric hindrance at the receptor binding site.
Meta-substituent Lipophilicity (π meta) Positive CorrelationEnhanced membrane permeability or hydrophobic interactions.
Hydrogen-bond Acceptor Ability Positive CorrelationFavorable interaction with the receptor.

Key Experimental Methodologies

Radioligand Binding Assay

This assay is crucial for determining the affinity of a compound for a specific receptor.

Experimental Protocol: [³H]ketanserin Binding Assay for 5-HT₂ₐ Receptors [6]

  • 1. Membrane Preparation: Obtain cell membranes from cells heterologously expressing the human 5-HT₂ₐ receptor.

  • 2. Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound (e.g., ACP-103).

  • 3. Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature) for a defined period.

  • 4. Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • 5. Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • 6. Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G Membranes Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [3H]ketanserin Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse pharmacological modulation make it an attractive starting point for drug design and development. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the chemical and biological space of these promising compounds. Future work in this area may focus on the development of derivatives with enhanced selectivity and improved pharmacokinetic profiles.

References

Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of 4-Anilino-1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-anilino-1-methylpiperidine (CAS No. 22261-94-5) in a laboratory setting. Given its classification as a precursor in the synthesis of fentanyl and its analogues, this compound must be handled with extreme caution. This document synthesizes available safety data and established protocols for potent synthetic opioid precursors to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

4-Anilino-1-methylpiperidine is a synthetic organic compound with the following identifiers and properties:

PropertyValue
IUPAC Name 1-methyl-N-phenylpiperidin-4-amine
CAS Number 22261-94-5
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance Not specified; likely a solid or oil.
Storage Conditions Store at 2°C - 8°C in a dry, dark, and well-ventilated place.[1]

Hazard Identification and Toxicology

While specific toxicological data such as LD50 values for 4-anilino-1-methylpiperidine are not available, the compound is classified with the following hazards. Due to its role as a fentanyl precursor, it should be treated as a highly potent and toxic substance.

Hazard StatementGHS Classification
Toxic if swallowedAcute Toxicity, Oral
Causes skin irritationSkin Corrosion/Irritation
Causes serious eye irritationSerious Eye Damage/Eye Irritation
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure

Source: Thermo Scientific Chemicals

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation of aerosolized powder is considered a significant risk.[2]

Logical Flow for Hazard Assessment

cluster_0 Hazard Identification cluster_1 Risk Mitigation Compound 4-Anilino-1-methylpiperidine Precursor Fentanyl Precursor Compound->Precursor Handling Potential for Exposure Compound->Handling Toxicity High Potency & Toxicity (Assumed) Precursor->Toxicity Engineering Fume Hood / Ventilated Enclosure Handling->Engineering PPE Appropriate Personal Protective Equipment Handling->PPE SOPs Strict Standard Operating Procedures Handling->SOPs

Caption: Risk assessment workflow for 4-anilino-1-methylpiperidine.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potent nature of this compound, stringent safety measures must be implemented.

Engineering Controls
  • All handling of 4-anilino-1-methylpiperidine, including weighing and dilutions, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust or vapors.[3][4]

  • The work area should be designated for potent compound synthesis and clearly labeled.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE based on guidelines for handling fentanyl and its precursors.

Body PartRecommended PPERationale
Hands Double-gloving with powder-free nitrile gloves.[5]Prevents dermal absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eyes/Face Chemical safety goggles and a face shield.[3][6]Protects against splashes and accidental eye contact.
Body A dedicated lab coat, preferably disposable or made of a non-permeable material. Full-length pants and closed-toe shoes are mandatory.[3] For large quantities, chemical-resistant coveralls may be necessary.Prevents contamination of personal clothing and skin.
Respiratory For routine handling in a fume hood, respiratory protection may not be required. However, a NIOSH-approved N100, R100, or P100 respirator should be available for spill cleanup or if there is a risk of aerosolization.[5]Protects against inhalation of airborne particles, the primary exposure route for potent opioids.[2]

PPE Selection Workflow

Start Start Assess_Task Assess Task (e.g., weighing, synthesis, cleanup) Start->Assess_Task Small_Scale Small Scale / Low Dust Potential? Assess_Task->Small_Scale Standard_PPE Standard PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat Small_Scale->Standard_PPE Yes High_Risk High Dust / Spill Potential? Small_Scale->High_Risk No End End Standard_PPE->End High_Risk->Standard_PPE No Enhanced_PPE Enhanced PPE: - Standard PPE - N100/P100 Respirator - Chemical Resistant Coveralls High_Risk->Enhanced_PPE Yes Enhanced_PPE->End

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[3][7] Do not use alcohol-based sanitizers , as they may increase absorption.[7][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. [3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • Wear enhanced PPE, including respiratory protection, before re-entering the area.

  • For small powder spills, gently cover with a damp paper towel to avoid aerosolization.

  • Decontaminate the area using a suitable method (see Section 5).

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

Decontamination and Waste Disposal

Decontamination
  • Surfaces and equipment can be decontaminated with a 10% hydrogen peroxide solution or other validated decontamination agents.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Waste Disposal
  • All waste contaminated with 4-anilino-1-methylpiperidine, including gloves, lab coats, and cleaning materials, must be treated as hazardous waste.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.[9] It is recommended to manage these materials as hazardous waste.[10]

  • Do not dispose of this chemical down the drain.[9]

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of an anilinopiperidine derivative via reductive amination. This protocol is provided as an example and must be adapted and validated for the specific synthesis of 4-anilino-1-methylpiperidine under strict safety controls.

Objective: To synthesize an anilinopiperidine derivative through reductive amination of a piperidone with aniline.

Materials:

  • N-substituted-4-piperidone (e.g., N-methyl-4-piperidone)

  • Aniline

  • Sodium triacetoxyborohydride

  • Anhydrous solvent (e.g., dichloroethane or toluene)

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a chemical fume hood, add the N-substituted-4-piperidone and aniline to a flask containing the anhydrous solvent.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride to the stirring mixture at room temperature. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Quenching: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final anilinopiperidine product.

Reductive Amination Workflow

cluster_0 Reactants cluster_1 Reaction Conditions Piperidone N-Methyl-4-piperidone Reaction_Vessel Reaction Vessel (in Fume Hood) Piperidone->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 4-Anilino-1-methylpiperidine Purification->Product

Caption: General workflow for the synthesis of 4-anilino-1-methylpiperidine.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-anilino-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-anilino-1-methylpiperidine is a chemical compound of interest in pharmaceutical research and development, particularly as a potential impurity or synthetic precursor in the manufacturing of various active pharmaceutical ingredients (APIs). Its structural similarity to precursors of potent synthetic opioids like fentanyl necessitates the development of reliable and sensitive analytical methods for its detection and quantification.[1][2] This document provides detailed protocols for the determination of 4-anilino-1-methylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS), adapted from established methods for analogous piperidine derivatives.[3][4]

These methods are crucial for quality control, impurity profiling, and forensic analysis, ensuring the safety and purity of pharmaceutical products.

Analytical Methods Overview

The primary analytical techniques for the determination of 4-anilino-1-methylpiperidine and related compounds are chromatography-based methods coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and thermally stable compounds. GC provides excellent separation, while MS offers high sensitivity and specificity for identification and quantification based on mass-to-charge ratio and fragmentation patterns.[4]

  • High-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (HPLC-TOF-MS): This method is suitable for a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. HPLC separates components in a liquid phase, and TOF-MS provides highly accurate mass measurements, enabling precise identification and formula determination.[3]

Quantitative Data and Instrumental Parameters

The following table summarizes the instrumental parameters adapted for the analysis of 4-anilino-1-methylpiperidine. Performance metrics such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and linearity should be established during method validation studies.

ParameterGC-MS MethodHPLC-TOF-MS Method
Chromatography System Agilent GC-MS System (or equivalent)Agilent 1260 Infinity HPLC with 6230B TOF (or equivalent)
Column HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmZorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm
Injection Volume 1 µL1 µL
Injector Temperature 280°CN/A (Autosampler temp. can be controlled, e.g., 4°C)
Carrier Gas / Flow Rate Helium, 1.2 mL/minN/A
Mobile Phase N/AA: 0.1% Formic Acid + 1mM Ammonium Formate in WaterB: 0.1% Formic Acid in Methanol
Flow Rate N/A1.0 mL/min
Oven/Column Temp. See Protocol BelowMaintained at a stable temperature, e.g., 40°C
Gradient See Protocol BelowSee Protocol Below
MS Detector Mass Spectrometer (e.g., Agilent MSD)Time of Flight (TOF) Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eVDual AJS Electrospray Ionization (ESI), Positive Mode
Mass Scan Range 50 - 550 amu82 - 1000 amu
Source Temperature 280°CDrying Gas (N₂) Temp: 325°C; Sheath Gas Temp: 325°C

Experimental Protocols & Workflows

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for analyzing related piperidine-based compounds and is suitable for the volatile nature of 4-anilino-1-methylpiperidine.[3][4]

a. Sample Preparation

  • Accurately weigh approximately 1 mg of the sample or reference standard.

  • Dissolve in 1 mL of a suitable solvent such as methanol or chloroform to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

b. GC-MS Instrumental Method

  • System: Agilent GC-MS or equivalent.

  • Injector: Split mode (ratio 50:1), 280°C.

  • Injection Volume: 1 µL.

  • Column: HP-1MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 170°C, hold for 1 minute.

    • Ramp 1: Increase to 190°C at 8°C/min.

    • Ramp 2: Increase to 293°C at 18°C/min, hold for 7.1 minutes.

    • Ramp 3: Increase to 325°C at 50°C/min, hold for 6.1 minutes.

  • MS Transfer Line Temperature: 235°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 280°C.

  • MS Quadrupole Temperature: 180°C.

  • Scan Range: 50 to 550 m/z.

c. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Conc. B->C D Transfer to GC Vial C->D E Inject 1 µL into GC D->E F Separation on HP-1MS Column E->F G Eluent Ionization (EI) F->G H Mass Detection (MS) G->H I Generate Chromatogram H->I J Identify Peak by Retention Time & Mass Spectrum I->J K Quantify using Calibration Curve J->K HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-TOF-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve and Filter A->B C Dilute to Working Conc. B->C D Transfer to HPLC Vial C->D E Inject 1 µL into HPLC D->E F Separation on C18 Column (Gradient) E->F G Ionization (ESI+) F->G H High-Resolution Mass Detection (TOF-MS) G->H I Generate Chromatogram H->I J Extract Ion Chromatogram (EIC) I->J K Confirm by Accurate Mass & Isotopic Pattern J->K L Quantify using Calibrated Curve K->L

References

Application Note: GC-MS Analysis of N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of N-Methyl-1-phenylpiperidin-4-amine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established analytical principles for piperidine derivatives and related amine compounds, ensuring robust and reliable results. This application note includes instrument parameters, sample preparation guidelines, and expected mass spectral data to aid in the identification and quantification of this compound.

Introduction

This compound is a tertiary amine belonging to the piperidine class of compounds. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical preparations and research samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification based on mass fragmentation patterns. This document serves as a comprehensive guide for researchers utilizing GC-MS for the analysis of this compound.

Experimental Protocol

A generalized GC-MS protocol for the analysis of piperidine derivatives is presented below. Instrument conditions may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction: For samples in a complex matrix, a liquid-liquid extraction is recommended.

    • Adjust the pH of the aqueous sample to between 9.5 and 11.5 with a suitable base (e.g., sodium hydroxide).

    • Extract the sample with an appropriate organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of methanol prior to GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (5% Phenyl Methyl Siloxane) or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-550 amu
Source Temperature230 °C
Transfer Line Temp.280 °C

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂[1][2]
Molecular Weight190.28 g/mol [1][2]
IUPAC Name1-methyl-N-phenylpiperidin-4-amine[1]
CAS Number22261-94-5[1]

Table 2: Predicted Mass Spectral Data for this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern will be dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.[3]

m/z (Predicted)Proposed Fragment Ion StructureFragmentation Pathway
190[C₁₂H₁₈N₂]⁺Molecular Ion (M⁺)
118[C₇H₈N]⁺Cleavage of the C-N bond between the piperidine ring and the aniline nitrogen.
98[C₆H₁₂N]⁺Alpha-cleavage adjacent to the piperidine nitrogen, with loss of the phenylamino group. This is a likely base peak.
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the phenyl group from the aniline nitrogen.
57[C₄H₉]⁺Fragmentation of the piperidine ring.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Comparison MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: GC-MS analysis workflow from sample preparation to data processing.

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is predicted to follow key pathways, primarily initiated by the ionization of one of the nitrogen atoms. The subsequent fragmentation is dictated by the stability of the resulting carbocations and radical species.

Fragmentation_Pathway cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 mol This compound (m/z 190) frag1 [C₆H₁₂N]⁺ (m/z 98) mol->frag1 α-cleavage frag2 [C₇H₈N]⁺ (m/z 118) mol->frag2 C-N bond cleavage frag3 [C₆H₅]⁺ (m/z 77) frag2->frag3 Loss of CH₃N

Caption: Predicted fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of this compound. By following the outlined sample preparation and instrument parameters, researchers can achieve reliable qualitative and quantitative results. The predicted fragmentation data and pathways serve as a valuable reference for compound identification. It is recommended to verify the retention time and mass spectrum against a certified reference standard for definitive confirmation.

References

Application Notes and Protocols for N-acylation of 1-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-methyl-N-phenylpiperidin-4-amine is a secondary amine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, including analogues of fentanyl. The N-acylation of this molecule is a fundamental transformation, yielding N-acyl derivatives that are pivotal in modulating the biological activity of the final compounds. This document provides detailed protocols for the N-acylation of 1-methyl-N-phenylpiperidin-4-amine using common acylating agents.

The general reaction involves the treatment of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct. This results in the formation of a stable amide bond.

General Reaction Scheme

Caption: General N-acylation of 1-methyl-N-phenylpiperidin-4-amine.

Data Summary of N-Acylation Protocols

The following table summarizes common protocols for the N-acylation of secondary amines, which are applicable to 1-methyl-N-phenylpiperidin-4-amine.

Protocol IDAcylating AgentBase / CatalystSolventTemperature (°C)Typical YieldNotes
A Acyl Chloride (e.g., Acetyl Chloride)Pyridine or Triethylamine (Et3N)Dichloromethane (DCM)0 to RTHigh (>90%)Standard, reliable method. The base is required to scavenge the HCl byproduct[1][2][3]. DMAP can be added as a catalyst to accelerate slow reactions[1].
B Acid Anhydride (e.g., Acetic Anhydride)Pyridine or catalytic H₂SO₄Acetonitrile or neatRT to 60High (>90%)Generally less reactive than acyl chlorides. A catalyst may be needed[4].
C Acyl Chloride (e.g., Acetyl Chloride)Iodine (I₂) (catalytic)Solvent-free or Diethyl EtherRoom TemperatureHigh to QuantitativeA mild and efficient method that proceeds rapidly. The reaction is often complete in a short time[5].

Experimental Protocols

Protocol A: N-Acylation using Acyl Chloride and Pyridine

This protocol describes a standard and robust method for the N-acetylation of 1-methyl-N-phenylpiperidin-4-amine using acetyl chloride and pyridine.

Materials and Equipment:

  • 1-methyl-N-phenylpiperidin-4-amine

  • Acetyl chloride (or other acyl chloride)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Dimethylaminopyridine (DMAP), optional

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Standard glassware for extraction

Procedure:

  • Dissolve 1-methyl-N-phenylpiperidin-4-amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add a solution of acetyl chloride (1.05 eq) in DCM dropwise via a dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, a catalytic amount of DMAP can be added[1].

  • Once the starting material is consumed, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acylated product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol C: Iodine-Catalyzed N-Acylation (Solvent-Free)

This protocol offers a mild, rapid, and environmentally friendly alternative using a catalytic amount of iodine.

Materials and Equipment:

  • 1-methyl-N-phenylpiperidin-4-amine

  • Acetyl chloride (or other acyl chloride)

  • Iodine (I₂)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

  • Standard glassware for extraction

Procedure:

  • To a round-bottom flask, add 1-methyl-N-phenylpiperidin-4-amine (1.0 eq) and iodine (0.1 eq).

  • Stir the mixture at room temperature and add acetyl chloride (1.05 eq) dropwise[5].

  • Continue stirring at room temperature. The reaction is typically rapid; monitor progress by TLC.

  • After completion (usually within 30 minutes), add diethyl ether to dissolve the product mixture.

  • Transfer the mixture to a separatory funnel and wash with a saturated Na₂S₂O₃ solution to remove the iodine (the brown color will disappear)[5].

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the N-acylated product. Further purification is typically not required due to the high selectivity and yield of the reaction.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve amine & base in anhydrous DCM cool Cool to 0°C in ice bath start->cool add Add acyl chloride dropwise cool->add react Stir at room temp (Monitor by TLC) add->react quench Quench with water react->quench Reaction Complete extract Wash with acid, base, and brine quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry evaporate Concentrate in vacuo dry->evaporate purify Purify via chromatography or recrystallization evaporate->purify Crude Product end Pure N-Acylated Product purify->end

Caption: Workflow for N-acylation via Protocol A.

References

Application of 4-anilino-1-methylpiperidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilino-1-methylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics. As a central chemical motif in fentanyl and its numerous analogs, this structure has been the subject of extensive medicinal chemistry research aimed at understanding its structure-activity relationships (SAR) and optimizing its therapeutic properties. This document provides detailed application notes on the medicinal chemistry of 4-anilino-1-methylpiperidine derivatives, along with comprehensive protocols for their synthesis and pharmacological evaluation.

Application Notes

The primary application of the 4-anilino-1-methylpiperidine core is in the design of agonists for the μ-opioid receptor (MOR), the principal target for opioid analgesics. The interaction of these compounds with the MOR in the central nervous system leads to the modulation of pain perception. Medicinal chemistry efforts in this area focus on several key aspects:

  • Potency and Efficacy: Modifications to the 4-anilinopiperidine scaffold are explored to enhance binding affinity (Ki) and functional activity (EC50) at the MOR. The goal is to develop compounds with high potency, allowing for lower therapeutic doses.

  • Selectivity: While the primary target is the MOR, selectivity against the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is crucial to minimize off-target effects. Researchers often aim for high MOR selectivity to achieve a more favorable side-effect profile.

  • Pharmacokinetics: The metabolic stability, duration of action, and blood-brain barrier penetration are critical properties that are fine-tuned through chemical modifications. For instance, the introduction of ester groups can lead to compounds with a shorter duration of action, which is desirable in certain clinical settings.

  • Side-Effect Profile: A major challenge in opioid drug development is mitigating adverse effects such as respiratory depression, constipation, and abuse potential. Research is ongoing to identify structural modifications that can dissociate the analgesic effects from these undesirable side effects.

The 4-anilino-1-methylpiperidine and its analogs are indispensable tools for probing the intricate pharmacology of the opioid system. They serve as lead compounds for the development of novel analgesics and as research tools to investigate the physiological and pathological roles of opioid receptors.

Data Presentation

The following table summarizes the in vitro pharmacological data for a selection of fentanyl analogs, highlighting the impact of structural modifications on their interaction with opioid receptors.

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)μ-Opioid Receptor EC50 (nM) [% Stimulation vs DAMGO]
Fentanyl1.61800240032 [100%]
Sufentanil0.18181900.35 [100%]
Alfentanil1.140001800028 [100%]
Remifentanil1.422001800018 [100%]
Carfentanil0.0342.21100.05 [100%]
Lofentanil0.071.41.40.06 [100%]
N-Methyl Fentanyl~64---

Ki values represent the binding affinity of the compound to the receptor. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of the compound that produces 50% of its maximal effect in a functional assay. Data is compiled from multiple sources and should be considered representative.

Experimental Protocols

Synthesis of a 4-anilino-1-methylpiperidine Analog

This protocol describes a representative synthesis of a 4-anilino-1-methylpiperidine analog, starting from the commercially available N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Propionyl chloride

  • Triethylamine (TEA)

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM).

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated sodium bicarbonate (NaHCO3) solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-anilinopiperidine-1-carboxylate.

  • N-Acylation:

    • Dissolve the product from the previous step (1.0 eq) in DCM.

    • Add triethylamine (TEA) (1.5 eq) and cool to 0 °C.

    • Add propionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 2-4 hours.

    • Wash the reaction mixture with saturated NaHCO3 solution and brine.

    • Dry the organic layer over Na2SO4 and concentrate to yield tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the acylated product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the piperidine salt.

  • N-Methylation:

    • Dissolve the piperidine salt in methanol (MeOH).

    • Add formaldehyde (37% in water, 2.0 eq).

    • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

    • Stir at room temperature overnight.

    • Quench the reaction by adding saturated NaHCO3 solution.

    • Extract the product with ethyl acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the final product by silica gel column chromatography to yield the 4-anilino-1-methylpiperidine analog.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds at the μ-opioid receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]-DAMGO (a selective μ-opioid receptor radioligand)

  • Test compounds (4-anilino-1-methylpiperidine analogs)

  • Naloxone (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compounds in binding buffer.

  • In a 96-well microplate, add the following to each well:

    • Binding buffer

    • Cell membranes (typically 10-20 μg of protein per well)

    • [³H]-DAMGO (at a concentration close to its Kd, e.g., 1-2 nM)

    • Either the test compound at various concentrations or binding buffer (for total binding) or a high concentration of naloxone (e.g., 10 μM, for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the agonist-induced stimulation of G-protein activation, providing a measure of the functional efficacy of the test compounds.

Materials:

  • Cell membranes expressing the μ-opioid receptor and associated G-proteins.

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Test compounds

  • DAMGO (a full μ-opioid agonist, as a positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Other materials as in the radioligand binding assay.

Procedure:

  • Prepare dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Cell membranes

    • GDP (typically 10-30 μM)

    • Test compound at various concentrations.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction, filter, and wash as described in the radioligand binding assay protocol.

  • Measure the radioactivity on the filters.

  • Plot the [³⁵S]GTPγS binding against the log concentration of the test compound and determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.

In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of compounds in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent restraining cylinder.

  • Mice or rats.

  • Test compound solution and vehicle control.

  • Syringes for administration (e.g., intraperitoneal, subcutaneous).

  • Timer.

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and handling for at least 1-2 days before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-harmful temperature (e.g., 55 ± 0.5 °C).

    • Place an animal on the hot plate within the restraining cylinder and start the timer.

    • Record the latency (in seconds) for the animal to show a pain response, such as licking a paw or jumping.

    • Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the latency as the cut-off time.

    • Animals with a baseline latency that is too short or too long may be excluded.

  • Compound Administration:

    • Administer the test compound or vehicle to the animals via the chosen route.

  • Post-treatment Latency:

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described for the baseline.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the treated and vehicle control groups using appropriate statistical tests.

Mandatory Visualizations

G agonist 4-Anilino-1-methylpiperidine Agonist receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds and Activates g_protein Heterotrimeric G-protein (Gi/Go) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (↓ Neuronal Excitability, ↓ Neurotransmitter Release) pka->cellular_response ion_channel->cellular_response analgesia Analgesia cellular_response->analgesia

Caption: μ-Opioid Receptor Signaling Pathway.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of 4-Anilino-1-methylpiperidine Analog purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (Ki at μ, δ, κ receptors) characterization->binding_assay functional_assay [35S]GTPγS Binding Assay (EC50, Emax) characterization->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis animal_model Rodent Model (Mouse/Rat) functional_assay->animal_model functional_assay->sar_analysis analgesia_test Hot Plate Test (%MPE) animal_model->analgesia_test analgesia_test->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Drug Discovery Workflow.

Application Notes and Protocols for the Use of N-Methyl-1-phenylpiperidin-4-amine as a Building Block for Novel Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-phenylpiperidin-4-amine is a key chemical scaffold in the development of novel opioid analgesics. As a derivative of the 4-anilinopiperidine core, which is central to the structure of highly potent opioids like fentanyl, this building block offers a versatile platform for creating new chemical entities with potentially improved pharmacological profiles.[1][2] The strategic modification of this scaffold allows for the exploration of structure-activity relationships (SAR) to design potent µ-opioid receptor (MOR) agonists while potentially mitigating adverse effects commonly associated with traditional opioids, such as respiratory depression.[3]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel opioid candidates derived from this compound. The aim is to guide researchers in the rational design, chemical synthesis, and pharmacological characterization of new analgesics with therapeutic potential.

Chemical Synthesis of Novel Opioid Analogs

The general synthetic approach involves the acylation of the secondary amine of this compound with various acylating agents to introduce diverse chemical moieties. This modification directly influences the interaction of the resulting molecule with the opioid receptors and, consequently, its pharmacological activity.

General Synthetic Scheme

A representative synthetic route for the preparation of novel N-acyl derivatives from this compound is depicted below. This two-step process typically involves the synthesis of the core scaffold followed by acylation.

Synthetic_Scheme 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Piperidone->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination N_Methylation N-Methylation (e.g., Formaldehyde, NaBH₃CN) Reductive_Amination->N_Methylation Building_Block N-Methyl-1-phenyl- piperidin-4-amine N_Methylation->Building_Block Acylation Acylation (e.g., Triethylamine) Building_Block->Acylation Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Acylation Novel_Opioid Novel Opioid Analog (N-Acyl Derivative) Acylation->Novel_Opioid

Caption: General synthetic workflow for novel opioids.

Experimental Protocol: Synthesis of N-Propionyl-N-(1-methylpiperidin-4-yl)aniline

This protocol describes the synthesis of a representative fentanyl analog.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-propionyl-N-(1-methylpiperidin-4-yl)aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Pharmacological Evaluation

A comprehensive pharmacological evaluation is essential to determine the opioid receptor binding affinity, functional activity, and in vivo analgesic efficacy of the newly synthesized compounds.

In Vitro Assays

This assay determines the affinity of the synthesized compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Protocol:

  • Membrane Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: Use a high-affinity radioligand, such as [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with the radioligand (at a concentration close to its Kd) and various concentrations of the test compound.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM naloxone).

    • Incubate the plates at 25°C for 60-90 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by non-linear regression analysis of the competition binding curves. Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This assay measures the G-protein activation upon agonist binding to the opioid receptors, thus determining the functional efficacy of the compounds.[4]

Protocol:

  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Reagents: [³⁵S]GTPγS, GDP, and assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[4]

  • Procedure:

    • Pre-incubate the cell membranes with the test compound at various concentrations for 15 minutes at 30°C.

    • Add a solution containing [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM) to initiate the reaction.[5]

    • Incubate for 60 minutes at 30°C.[4]

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values from the concentration-response curves. Emax is typically expressed as a percentage of the response produced by a standard full agonist (e.g., DAMGO for MOR).

Opioid_Signaling cluster_cell Neuron Opioid_Agonist Novel Opioid Agonist MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Opioid receptor signaling pathway.

In Vivo Analgesic Activity

The hot-plate test is a widely used method to assess the central analgesic activity of novel compounds.

Protocol:

  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5 °C.

  • Procedure:

    • Acclimatize the mice to the experimental room for at least 1 hour before testing.

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time (in seconds) it takes to elicit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

    • Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

    • Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED₅₀ (median effective dose) from the dose-response curve.

Hot_Plate_Workflow Acclimatization Animal Acclimatization Baseline Measure Baseline Latency (Hot Plate at 55°C) Acclimatization->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Post_Drug_Latency Measure Post-Drug Latency (at various time points) Drug_Admin->Post_Drug_Latency Data_Analysis Calculate %MPE and ED₅₀ Post_Drug_Latency->Data_Analysis

Caption: Experimental workflow for the hot-plate test.

Safety Pharmacology

hERG Potassium Channel Assay

Assessing the potential for cardiac liability is a critical step in drug development. The hERG assay evaluates the inhibitory effect of compounds on the hERG potassium channel, a key indicator of potential cardiotoxicity.

Protocol:

  • Cell Line: Use a cell line stably expressing the hERG potassium channel, such as HEK-293 cells.

  • Method: Automated patch-clamp electrophysiology.

  • Procedure:

    • Culture the hERG-expressing cells under appropriate conditions.

    • On the day of the experiment, prepare a single-cell suspension.

    • Apply the cells to the automated patch-clamp system.

    • Establish a stable whole-cell recording and record baseline hERG currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the hERG current at each concentration.

    • A positive control (e.g., a known hERG inhibitor like E-4031) and a vehicle control should be included.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of inhibition relative to the baseline current. Determine the IC₅₀ value by fitting the concentration-response data to a logistic equation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the pharmacological evaluation of novel opioids derived from this compound.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)MOR Selectivity (vs. DOR)MOR Selectivity (vs. KOR)
Reference (e.g., Fentanyl) DataDataDataDataData
Analog 1 (e.g., N-Acetyl) DataDataDataDataData
Analog 2 (e.g., N-Propionyl) DataDataDataDataData
Analog 3 (e.g., N-Butyryl) DataDataDataDataData

Table 2: In Vitro Functional Activity at the µ-Opioid Receptor ([³⁵S]GTPγS Assay)

CompoundEC₅₀ (nM)Emax (% of DAMGO)
Reference (e.g., Fentanyl) DataData
Analog 1 (e.g., N-Acetyl) DataData
Analog 2 (e.g., N-Propionyl) DataData
Analog 3 (e.g., N-Butyryl) DataData

Table 3: In Vivo Analgesic Potency (Mouse Hot-Plate Test)

CompoundRoute of AdministrationED₅₀ (mg/kg)Peak Effect Time (min)
Reference (e.g., Morphine) s.c.DataData
Reference (e.g., Fentanyl) s.c.DataData
Analog 1 (e.g., N-Acetyl) s.c.DataData
Analog 2 (e.g., N-Propionyl) s.c.DataData
Analog 3 (e.g., N-Butyryl) s.c.DataData

Table 4: hERG Channel Inhibition

CompoundIC₅₀ (µM)
Reference (e.g., E-4031) Data
Analog 1 (e.g., N-Acetyl) Data
Analog 2 (e.g., N-Propionyl) Data
Analog 3 (e.g., N-Butyryl) Data

Structure-Activity Relationship (SAR) Analysis

The data generated from these assays will enable a thorough SAR analysis. Key relationships to investigate include:

  • Effect of N-Acyl Chain Length: Analyze how increasing or decreasing the length of the N-acyl chain affects MOR affinity, efficacy, and in vivo potency.

  • Influence of N-Acyl Branching and Cyclization: Explore how steric bulk and conformational rigidity introduced by branching or cyclization of the N-acyl group impact pharmacological activity.

  • Role of Heteroatoms and Functional Groups: Investigate the effect of incorporating heteroatoms (e.g., oxygen, sulfur) or polar functional groups into the N-acyl moiety on receptor interaction and pharmacokinetic properties.

SAR_Logic cluster_input Structural Modifications Building_Block N-Methyl-1-phenyl- piperidin-4-amine N_Acyl_Group Varying N-Acyl Group (R-CO-) Affinity Receptor Affinity (Ki) N_Acyl_Group->Affinity Influences Efficacy Functional Efficacy (EC₅₀, Emax) N_Acyl_Group->Efficacy Influences Potency In Vivo Potency (ED₅₀) N_Acyl_Group->Potency Influences Safety Safety Profile (hERG IC₅₀) N_Acyl_Group->Safety Influences

Caption: Logical flow of SAR analysis.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel opioid analgesics. By systematically modifying the N-acyl substituent and conducting comprehensive pharmacological evaluations as detailed in these protocols, researchers can effectively explore the chemical space around this privileged scaffold. This approach facilitates the identification of new drug candidates with potent analgesic properties and potentially improved safety profiles, contributing to the development of next-generation pain therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of N-Methyl-1-phenylpiperidin-4-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common issues encountered during synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the one-pot reductive amination of 1-methyl-4-piperidone with aniline.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination of 1-methyl-4-piperidone can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine Formation: The initial condensation of 1-methyl-4-piperidone and aniline to form the iminium ion is a crucial equilibrium step.

    • pH Control: The reaction is acid-catalyzed. Ensure the presence of a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. However, strongly acidic conditions can protonate the aniline, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine releases water. While not always necessary, azeotropic removal of water with a Dean-Stark trap (if using a suitable solvent like toluene) can drive the equilibrium towards the imine.

  • Competing Reduction of the Ketone: The reducing agent can reduce the starting ketone before it forms the imine.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for reductive aminations as it reduces the iminium ion much faster than the ketone. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), consider switching to NaBH(OAc)₃.

    • Staged Addition: Add the reducing agent after allowing sufficient time for the imine to form. You can monitor the imine formation by techniques like TLC or ¹H NMR.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at an appropriate temperature. Most reductive aminations are stirred at room temperature overnight. Gentle heating may sometimes improve the rate, but be cautious of side reactions.

  • Work-up Issues:

    • Product Loss during Extraction: Ensure the aqueous layer is at the correct pH to minimize the solubility of the amine product during extraction. Basifying the solution (pH > 10) will ensure the amine is in its free base form and more soluble in organic solvents.

Q2: I am observing significant amounts of unreacted 1-methyl-4-piperidone in my crude product. What should I do?

A2: This indicates a problem with either the imine formation or the reduction step.

  • Check Reagent Stoichiometry: Ensure you are using a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) to drive the reaction towards the product.

  • Optimize Imine Formation: As mentioned in Q1, ensure proper pH and consider allowing the ketone and amine to stir together for a period before adding the reducing agent.

  • Verify Reducing Agent Activity: If the reducing agent is old or has been improperly stored, it may have lost its activity. Use a fresh batch of the reducing agent.

Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this byproduct be and how can I avoid it?

A3: A common byproduct in reductive aminations is the tertiary amine formed from the over-alkylation of the product with the starting ketone. In this case, it would be the addition of another 1-methyl-4-piperidyl group to the product's aniline nitrogen.

  • Control Stoichiometry: Using a slight excess of the aniline can help minimize this side reaction.

  • Alternative Synthetic Route: Consider a two-step synthesis. First, synthesize N-phenylpiperidin-4-amine via reductive amination of N-Boc-4-piperidone with aniline, followed by deprotection. Then, perform a selective N-methylation of the secondary amine on the piperidine ring.

Q4: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A4: While NaBH₄ can be used, it is less selective than NaBH(OAc)₃ and can readily reduce the starting ketone. If using NaBH₄, it is crucial to first form the imine and then add the reducing agent. NaBH(OAc)₃ allows for a more convenient one-pot procedure where all reagents can be mixed at the beginning of the reaction.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Issues
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF), TolueneHigh selectivity for iminium ions, effective in a one-pot procedure, mild reaction conditions.Can be slower for weakly basic amines.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Effective at mildly acidic pH, selective for iminium ions over carbonyls.Toxicity of cyanide byproducts.
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Inexpensive and readily available.Can reduce the starting ketone, requiring a two-step (imine formation then reduction) procedure for good selectivity.

Table 2: Typical Reaction Parameters for Reductive Amination of 1-Methyl-4-piperidone

ParameterRecommended ConditionNotes
Stoichiometry
1-Methyl-4-piperidone1.0 equivalent
Aniline1.0 - 1.2 equivalentsA slight excess of the amine can improve yield.
Reducing Agent (NaBH(OAc)₃)1.2 - 1.5 equivalentsAn excess is needed to ensure complete reduction.
Acetic Acid (catalyst)0.1 - 1.0 equivalentOptimizing the amount can be crucial for yield.
Solvent Dichloroethane (DCE) or TolueneAnhydrous conditions are recommended.
Temperature Room Temperature
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70 - 90%Highly dependent on reaction scale and purification method.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 1-Methyl-4-piperidone with Aniline

This protocol is a general procedure based on standard reductive amination methods using sodium triacetoxyborohydride.

Materials:

  • 1-Methyl-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-4-piperidone (1.0 eq.) and anhydrous dichloroethane (DCE).

  • Add aniline (1.1 eq.) and glacial acetic acid (0.5 eq.) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking).

Protocol 2: Two-Step Synthesis via N-Methylation of N-Phenylpiperidin-4-amine (Eschweiler-Clarke Reaction)

This protocol outlines the N-methylation of the precursor N-phenylpiperidin-4-amine.

Materials:

  • N-Phenylpiperidin-4-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or Ethyl Acetate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-phenylpiperidin-4-amine (1.0 eq.) in formic acid (excess, e.g., 5-10 eq.).

  • Add formaldehyde solution (excess, e.g., 3-5 eq.) to the mixture.

  • Heat the reaction mixture to reflux (typically around 100 °C) for 6-12 hours. The evolution of carbon dioxide should be observed.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_reductive_amination One-Pot Reductive Amination cluster_two_step Two-Step Synthesis cluster_troubleshooting Troubleshooting Logic start_ra 1-Methyl-4-piperidone + Aniline imine_formation Imine/Iminium Ion Formation (Acid Catalyst) start_ra->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction product_ra This compound reduction->product_ra start_ts N-Boc-4-piperidone + Aniline reductive_amination_ts Reductive Amination start_ts->reductive_amination_ts deprotection Boc Deprotection reductive_amination_ts->deprotection intermediate N-Phenylpiperidin-4-amine deprotection->intermediate methylation N-Methylation (Eschweiler-Clarke) intermediate->methylation product_ts This compound methylation->product_ts low_yield Low Yield cause1 Inefficient Imine Formation low_yield->cause1 Check cause2 Ketone Reduction low_yield->cause2 Check cause3 Incomplete Reaction low_yield->cause3 Check solution1 Optimize pH, Pre-stir reagents cause1->solution1 Solution solution2 Use NaBH(OAc)₃, Staged addition cause2->solution2 Solution solution3 Increase time/ temperature cause3->solution3 Solution

Caption: Synthetic routes and troubleshooting logic for this compound.

Technical Support Center: Purification of Crude 4-Anilino-1-Methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4-anilino-1-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-anilino-1-methylpiperidine?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials such as 4-amino-1-methylpiperidine or aniline, by-products from the synthesis, and potentially oxidation or degradation products if the compound has been stored improperly.

Q2: What is the recommended first-pass purification technique for crude 4-anilino-1-methylpiperidine?

A2: For many small organic molecules like 4-anilino-1-methylpiperidine, recrystallization is often a good initial purification method, particularly for removing minor impurities and obtaining crystalline material. A patent for a related compound suggests recrystallization from petroleum ether. Another suitable method could be column chromatography for more complex impurity profiles.

Q3: How can I assess the purity of my 4-anilino-1-methylpiperidine sample?

A3: Purity can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process.

Q4: My purified 4-anilino-1-methylpiperidine is a yellow oil, but I expected a solid. What should I do?

A4: The physical state can be influenced by residual solvent or minor impurities. Try removing all solvent under high vacuum. If it remains an oil, consider a different recrystallization solvent system or purification by column chromatography. It is also possible that the compound is a low-melting solid or an oil at room temperature.

Q5: Can I use distillation to purify 4-anilino-1-methylpiperidine?

A5: While distillation is a common purification technique for liquids, its suitability for 4-anilino-1-methylpiperidine depends on its boiling point and thermal stability. Vacuum distillation would be necessary to lower the boiling point and prevent potential degradation at high temperatures.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent volume.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Gradually add more solvent.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high; the compound is melting in the hot solvent; impurities are present.Use a lower-boiling point solvent. Try a solvent pair (e.g., ethanol/water, dichloromethane/hexane). Purify by column chromatography first to remove impurities.
No crystals form upon cooling. Solution is not supersaturated; cooling is too rapid.Evaporate some of the solvent to increase the concentration. Cool the solution slowly. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Low recovery of purified material. Too much solvent was used; crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the compound. Allow the solution to cool for a sufficient amount of time, potentially in an ice bath, before filtration.
Column Chromatography Issues
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC. Inappropriate solvent system (eluent).Perform a systematic solvent screen for the mobile phase to find an eluent system that gives good separation of the desired compound from its impurities on a TLC plate.
Compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent system.
Cracking or channeling of the stationary phase. Improper packing of the column.Ensure the silica gel or alumina is packed uniformly without any air bubbles.
Broad or tailing bands. Column is overloaded; interactions between the compound and the stationary phase.Use a larger column or reduce the amount of crude material loaded. Add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude 4-anilino-1-methylpiperidine in various solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Adsorbent and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation (Rf of the desired compound ~0.3-0.4).

  • Column Packing: Pack a glass column with the chosen adsorbent as a slurry in the eluent.

  • Sample Loading: Dissolve the crude 4-anilino-1-methylpiperidine in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to force the solvent through the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflows

Purification_Workflow Crude Crude 4-anilino-1-methylpiperidine AssessPurity1 Assess Purity (TLC, NMR) Crude->AssessPurity1 Decision1 Purity Acceptable? AssessPurity1->Decision1 Purification Purification Method Decision1->Purification No PureProduct Pure Product Decision1->PureProduct Yes Recrystallization Recrystallization Purification->Recrystallization ColumnChrom Column Chromatography Purification->ColumnChrom AssessPurity2 Assess Purity (HPLC, GC-MS) Recrystallization->AssessPurity2 ColumnChrom->AssessPurity2 Decision2 Purity Acceptable? AssessPurity2->Decision2 Decision2->PureProduct Yes FurtherPurification Further Purification Decision2->FurtherPurification No FurtherPurification->Purification

Caption: General purification workflow for crude 4-anilino-1-methylpiperidine.

Troubleshooting_Recrystallization Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Crystals OilingOut Compound Oils Out Issue->OilingOut Oiling Out LowRecovery Low Recovery Issue->LowRecovery Low Recovery Successful Successful Crystallization Issue->Successful No Sol1_1 Concentrate Solution NoCrystals->Sol1_1 Sol1_2 Scratch Flask NoCrystals->Sol1_2 Sol1_3 Seed Crystals NoCrystals->Sol1_3 Sol2_1 Change Solvent OilingOut->Sol2_1 Sol2_2 Use Solvent Pair OilingOut->Sol2_2 Sol2_3 Pre-purify OilingOut->Sol2_3 Sol3_1 Use Less Solvent LowRecovery->Sol3_1 Sol3_2 Ensure Complete Cooling LowRecovery->Sol3_2

Caption: Troubleshooting guide for common recrystallization issues.

Technical Support Center: Synthesis of 1-methyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-N-phenylpiperidin-4-amine.

Troubleshooting Guides

Reductive Amination Route

Issue 1: Low Yield of 1-methyl-N-phenylpiperidin-4-amine

Question: We are experiencing low yields in the reductive amination of 1-methyl-4-piperidone with aniline using sodium triacetoxyborohydride. What are the potential causes and solutions?

Answer:

Low yields in this reductive amination can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial condensation of 1-methyl-4-piperidone and aniline to form the iminium ion is a crucial equilibrium step.

    • Solution: Ensure anhydrous reaction conditions, as water can hinder imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. Running the reaction in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and allowing sufficient time for imine formation before adding the reducing agent is also recommended. A slightly acidic catalyst, like acetic acid, can promote this step.[1]

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of both imine formation and reduction.

    • Solution: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes facilitate imine formation, particularly if starting materials are sterically hindered. However, be cautious as higher temperatures can also promote side reactions.

  • Inefficient Reduction: The reduction of the iminium ion may be incomplete.

    • Solution: Ensure the sodium triacetoxyborohydride is of good quality and added portion-wise to control the reaction rate and temperature. While sodium triacetoxyborohydride is selective for the iminium ion over the ketone, prolonged reaction times or excess reagent could lead to undesired reductions.[2]

  • Side Reactions:

    • Reduction of Starting Ketone: Although less common with sodium triacetoxyborohydride, some reduction of 1-methyl-4-piperidone to the corresponding alcohol (1-methylpiperidin-4-ol) can occur.

    • Reaction with Solvent: Prolonged reaction times in chlorinated solvents like DCM can potentially lead to N-alkylation of the amine products.

Experimental Protocol for Reductive Amination:

StepProcedure
1 To a solution of 1-methyl-4-piperidone (1.0 eq) and aniline (1.0-1.2 eq) in anhydrous 1,2-dichloroethane (DCE) is added acetic acid (1.0 eq).
2 The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
3 Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise over 30 minutes.
4 The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
5 Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
6 The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
7 The crude product is purified by column chromatography on silica gel.

Issue 2: Presence of Impurities in the Final Product

Question: After purification, we are still observing impurities in our 1-methyl-N-phenylpiperidin-4-amine synthesized via reductive amination. What are these impurities and how can we remove them?

Answer:

Common impurities in the reductive amination synthesis include unreacted starting materials and side products.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Strategy
1-methyl-4-piperidone (unreacted) Lower Rf value on TLC compared to the product. Characteristic C=O stretch in IR spectroscopy.Column chromatography on silica gel.
Aniline (unreacted) Can be visualized on TLC. Characteristic aromatic signals in 1H NMR.Acid-base extraction. Wash the organic layer with dilute HCl to remove basic aniline.
1-methylpiperidin-4-ol Higher polarity than the product. Characteristic O-H stretch in IR spectroscopy.Column chromatography on silica gel.

Troubleshooting Workflow for Reductive Amination

G start Low Yield or Impurities in Reductive Amination check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions incomplete_imine Incomplete Imine Formation? check_conditions->incomplete_imine inefficient_reduction Inefficient Reduction? check_conditions->inefficient_reduction side_reactions Side Reactions Prevalent? check_conditions->side_reactions workup_issue Workup/Purification Issues? check_conditions->workup_issue incomplete_imine->inefficient_reduction No add_acid Add Acetic Acid Catalyst Use Anhydrous Conditions Increase Reaction Time/Temp for Imine Formation incomplete_imine->add_acid Yes inefficient_reduction->side_reactions No check_reagent Check Reducing Agent Quality Ensure Sufficient Equivalents Monitor Reaction to Completion inefficient_reduction->check_reagent Yes side_reactions->workup_issue No optimize_temp Lower Reaction Temperature Use More Selective Reducing Agent (if applicable) side_reactions->optimize_temp Yes improve_purification Optimize Column Chromatography Perform Acid-Base Extraction workup_issue->improve_purification Yes

Caption: Troubleshooting workflow for reductive amination synthesis.

Buchwald-Hartwig Amination Route

Issue 1: Low Yield and Formation of Hydrodehalogenated Byproduct

Question: We are attempting the Buchwald-Hartwig amination of bromobenzene with 1-methyl-4-aminopiperidine and are observing low yields of the desired product along with a significant amount of benzene. How can we improve this?

Answer:

The formation of a hydrodehalogenated byproduct (in this case, benzene from bromobenzene) is a known side reaction in Buchwald-Hartwig aminations.[3][4] This typically occurs via β-hydride elimination from the palladium-amido intermediate.

Possible Causes and Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical to favor reductive elimination (product formation) over β-hydride elimination.

    • Solution: For the coupling of primary amines, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than first-generation ligands like P(o-tolyl)3.[3] These ligands promote the desired reductive elimination step.

  • Base Selection: The nature and strength of the base can influence the reaction outcome.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can affect the rate of deprotonation of the amine and the overall catalytic cycle.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.

    • Solution: Using pre-catalysts or ensuring an efficient initiation of the catalytic cycle can be beneficial. The use of bidentate phosphine ligands can also prevent the formation of unreactive palladium dimers.[3]

Experimental Protocol for Buchwald-Hartwig Amination:

StepProcedure
1 To an oven-dried Schlenk tube are added Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq).
2 The tube is evacuated and backfilled with an inert gas (e.g., argon).
3 Anhydrous toluene is added, followed by bromobenzene (1.0 eq) and 1-methyl-4-aminopiperidine (1.2 eq).
4 The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
5 After cooling to room temperature, the reaction is quenched with water.
6 The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
7 The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
8 The crude product is purified by column chromatography.

Issue 2: Difficulty in Removing Palladium Residues

Question: Our final product is contaminated with palladium. What are effective methods for its removal?

Answer:

Palladium residues can be problematic, especially in pharmaceutical applications. Several methods can be employed for its removal.

Palladium Removal Strategies:

  • Silica Gel Chromatography: Standard column chromatography is often the first step and can remove a significant portion of the palladium.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium residues.

  • Scavenger Resins: Thiol-functionalized silica or polymer resins are commercially available and show high affinity for palladium, effectively scavenging it from solution.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium into the aqueous phase.

Logical Relationship for Buchwald-Hartwig Amination Side Reactions

G start Buchwald-Hartwig Reaction pd_amido [L-Pd(Ar)(NRR')] start->pd_amido Catalytic Cycle reductive_elim Reductive Elimination pd_amido->reductive_elim Desired Pathway beta_hydride β-Hydride Elimination pd_amido->beta_hydride Side Reaction Pathway product 1-methyl-N-phenylpiperidin-4-amine reductive_elim->product byproduct Hydrodehalogenated Arene (e.g., Benzene) beta_hydride->byproduct

Caption: Competing pathways in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 1-methyl-N-phenylpiperidin-4-amine, reductive amination or Buchwald-Hartwig amination?

A1: Both routes are viable and the choice often depends on the availability of starting materials, scale, and desired purity profile.

  • Reductive amination is often preferred for its operational simplicity and the use of readily available starting materials (1-methyl-4-piperidone and aniline). It avoids the use of expensive palladium catalysts and ligands.[2]

  • Buchwald-Hartwig amination offers a powerful alternative, especially when functional group tolerance is a concern or for the synthesis of analogues with diverse aryl groups.[3][5]

Q2: What are the typical yields for these reactions?

A2: Yields can vary significantly based on the specific conditions and scale.

  • Reductive Amination: Reported yields for similar reductive aminations are often in the range of 70-90%.[1]

  • Buchwald-Hartwig Amination: Yields can also be high, often exceeding 80%, but are highly dependent on the catalyst system and reaction conditions.

Q3: Can other reducing agents be used for the reductive amination?

A3: Yes, other reducing agents can be used, but they may have different selectivities and require different reaction conditions.

  • Sodium cyanoborohydride (NaBH3CN): A classic reagent for reductive amination, but it is highly toxic.

  • Sodium borohydride (NaBH4): Can be used, but it can also reduce the starting ketone, so the imine must be pre-formed.

  • Catalytic Hydrogenation (H2/Pd/C): An effective method, especially on an industrial scale, but requires specialized equipment for handling hydrogen gas.

Q4: How can I monitor the progress of these reactions?

A4: The progress of both reactions can be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify the masses of any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide good separation and identification of components in the reaction mixture.

Q5: What are the key safety precautions for these syntheses?

A5:

  • Reductive Amination: Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it in a well-ventilated fume hood and away from water. The chlorinated solvents often used are hazardous.

  • Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere. The strong bases used are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Analysis of N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpiperidin-4-amine. The focus is on the identification of impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape or tailing for the main compound. 1. Active sites on the GC liner or column. 2. Sample overload. 3. Incorrect injector temperature.1. Use a deactivated liner and/or a fresh GC column. Consider derivatization of the amine. 2. Dilute the sample. 3. Optimize the injector temperature; too low may cause slow volatilization, too high may cause degradation.
Ghost peaks appearing in the chromatogram. 1. Carryover from a previous injection. 2. Contamination in the syringe, liner, or septum. 3. Bleed from the GC column.1. Run a solvent blank after a concentrated sample. 2. Clean the syringe and replace the liner and septum. 3. Condition the column according to the manufacturer's instructions.
Inconsistent retention times. 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Oven temperature not stable.1. Check the gas supply and regulators. 2. Perform a leak check. 3. Calibrate the GC oven.
Difficulty in identifying unknown peaks. 1. Low concentration of the impurity. 2. Co-elution with another compound. 3. Lack of a suitable mass spectral library entry.1. Concentrate the sample or inject a larger volume. 2. Modify the GC temperature program to improve separation. 3. Manually interpret the mass spectrum and compare it to the fragmentation patterns of potential impurities.
Mass spectrum of the main peak does not match the expected pattern. 1. In-source degradation of the analyte. 2. Incorrect MS tune. 3. Co-elution with an impurity.1. Lower the ion source temperature. 2. Re-tune the mass spectrometer. 3. Check the peak purity using deconvolution software or by modifying the GC method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect to see in a sample of this compound?

A1: Impurities can originate from the synthesis process or from degradation of the final product.

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-amino-1-methylpiperidine, aniline, or 1-methyl-4-piperidone.

    • By-products: Side reactions during synthesis can lead to impurities. For example, in reductive amination, incomplete reaction or side reactions of the reducing agent can occur.

    • Reagents and Solvents: Residual solvents or reagents used in the synthesis and purification steps.

  • Degradation Products:

    • Oxidation Products: Amines are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.

    • Hydrolysis Products: If the compound is exposed to water, hydrolysis of any susceptible functional groups could occur, although this is less likely for this specific molecule.

    • Photodegradation Products: Exposure to light, particularly UV light, can cause degradation.

Q2: How can I confirm the identity of an unknown impurity?

A2: A combination of techniques is often necessary for definitive identification:

  • Mass Spectral Interpretation: Analyze the fragmentation pattern of the unknown peak in the mass spectrum. Look for characteristic fragments that can provide clues about the structure of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.

  • Reference Standards: The most reliable method is to compare the retention time and mass spectrum of the unknown peak to a certified reference standard of the suspected impurity.

  • Forced Degradation Studies: Intentionally degrading the this compound sample under various stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products and match them to the impurities found in your sample.[1][2][3][4][5]

Q3: My sample shows no signs of degradation under stress conditions. What should I do?

A3: If no degradation is observed, it indicates that the molecule is stable under the applied conditions. However, for a comprehensive forced degradation study, it is important to ensure that sufficient stress has been applied. Consider increasing the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration). The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[1][3] If the molecule remains highly stable, this is valuable information to document.

Q4: Can I quantify the impurities using GC-MS?

A4: Yes, GC-MS can be used for quantification. However, for accurate quantification, it is best to use a validated method with a reference standard for each impurity to create a calibration curve. If reference standards are not available, you can perform a semi-quantitative analysis by comparing the peak area of the impurity to the peak area of the main compound, assuming a similar response factor. For regulatory purposes, a validated quantitative method is required.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the GC-MS analysis of this compound and its potential impurities. Optimization may be required for your specific instrument and sample matrix.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

  • Further dilute a portion of this stock solution with methanol to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (100:1)
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 10 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

3. Data Analysis

  • Integrate all peaks in the total ion chromatogram.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • For any other peaks (potential impurities), examine their mass spectra and compare them against a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for impurities. The values are hypothetical and should be replaced with experimental data.

Impurity Name/Code Retention Time (min) Area % (Relative to Total Area)
This compound12.599.5
Impurity A (Unidentified)9.80.2
Impurity B (Starting Material)11.20.15
Impurity C (Degradation Product)14.10.15

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Impurity Identification Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS Chromatogram Total Ion Chromatogram GCMS->Chromatogram UnknownPeak Identify Unknown Peak Chromatogram->UnknownPeak MassSpectrum Extract Mass Spectrum UnknownPeak->MassSpectrum ForcedDegradation Forced Degradation Study UnknownPeak->ForcedDegradation ReferenceStandard Comparison with Reference Standard UnknownPeak->ReferenceStandard LibrarySearch Mass Spectral Library Search MassSpectrum->LibrarySearch Fragmentation Manual Fragmentation Analysis MassSpectrum->Fragmentation Identification Impurity Identified LibrarySearch->Identification Fragmentation->Identification ForcedDegradation->Identification ReferenceStandard->Identification

Caption: Workflow for the identification of impurities by GC-MS.

Signaling_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities SM1 1-Methyl-4-piperidone Intermediate Imine Intermediate SM1->Intermediate + Aniline Impurity1 Unreacted 1-Methyl-4-piperidone SM1->Impurity1 Incomplete Reaction SM2 Aniline SM2->Intermediate Impurity2 Unreacted Aniline SM2->Impurity2 Incomplete Reaction Product This compound Intermediate->Product Reduction Impurity3 Over-alkylation By-product Product->Impurity3 Side Reaction Impurity4 Oxidation Product (N-Oxide) Product->Impurity4 Degradation

Caption: Potential formation pathways of impurities.

References

Preventing degradation of N-Methyl-1-phenylpiperidin-4-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of degradation of N-Methyl-1-phenylpiperidin-4-amine during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light.

Q2: What are the primary causes of degradation for this compound?

A2: The primary degradation pathways for this compound are oxidation and photodegradation. As a tertiary amine, it is susceptible to oxidation, which can lead to the formation of N-oxides and N-dealkylation products.[3][4][5] Exposure to light can also initiate degradation through photolytic cleavage.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can be used to assess the purity of your sample and identify the presence of degradation products. A comparison of the chromatogram of your sample with that of a known pure standard will reveal any impurities.

Q4: What do the common degradation products of this compound look like?

A4: Common degradation products may include the corresponding N-oxide, the N-demethylated product (1-phenylpiperidin-4-amine), and potentially products of ring oxidation or cleavage under harsh conditions.

Q5: Can I still use my sample if some degradation has occurred?

A5: The usability of a partially degraded sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro biological assays or as a reference standard, a degraded sample should not be used. For some chemical synthesis purposes, a small percentage of impurities may be tolerable, but this must be determined on a case-by-case basis. It is generally recommended to use a fresh, pure sample for reliable and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation due to prolonged exposure to air.Discard the sample and use a fresh batch. Ensure future samples are stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container.
Change in physical state (e.g., clumping or appearance of an oily substance) Absorption of moisture from the atmosphere.The compound is hygroscopic. Store in a desiccator over a suitable drying agent. If clumping is observed, the sample may have already absorbed significant moisture and its purity should be checked before use.
Unexpected results in experiments (e.g., lower than expected biological activity or reaction yield) Degradation of the compound leading to a lower concentration of the active substance.Verify the purity of the compound using HPLC or GC-MS. If degradation is confirmed, use a new, pure sample. Review storage and handling procedures to prevent future degradation.
Appearance of new peaks in analytical chromatograms (HPLC, GC-MS) Formation of degradation products.Identify the degradation products if possible by mass spectrometry. To prevent further degradation, review storage conditions, particularly exposure to light, air, and high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[6][7]

1. Acidic and Basic Hydrolysis:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at 60°C for 24 hours.
  • Neutralize the samples and analyze by HPLC-UV/MS.

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze the sample by HPLC-UV/MS.

3. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
  • Dissolve the heat-treated solid in a suitable solvent and analyze by HPLC-UV/MS.

4. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]
  • Simultaneously, keep a control sample in the dark at the same temperature.
  • Analyze both the exposed and control samples by HPLC-UV/MS at various time points.

Protocol 2: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizing Degradation and Troubleshooting

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of tertiary amines.

Potential Degradation Pathways of this compound A This compound B N-Oxide A->B Oxidation (e.g., H₂O₂) C 1-Phenylpiperidin-4-amine (N-Demethylation) A->C Oxidative N-Dealkylation D Ring-Opened Products A->D Photolysis/Harsh Conditions

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting issues related to the degradation of this compound.

Troubleshooting Workflow for Compound Degradation start Problem Observed (e.g., discoloration, poor results) check_purity Assess Purity (e.g., HPLC, GC-MS) start->check_purity degraded Degradation Confirmed? check_purity->degraded review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) - Container Seal degraded->review_storage Yes no_degradation No Degradation Detected degraded->no_degradation No review_handling Review Handling Procedures: - Exposure to air/moisture - Solvent stability review_storage->review_handling discard Discard Degraded Sample review_handling->discard use_new Use New, Pure Sample discard->use_new implement_changes Implement Corrective Actions use_new->implement_changes end Problem Resolved implement_changes->end other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: A step-by-step guide for troubleshooting degradation issues.

References

Optimizing solvent selection for 4-anilino-1-methylpiperidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving 4-anilino-1-methylpiperidine and its precursors. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with 4-anilino-1-methylpiperidine derivatives?

A1: Solvent selection is paramount and directly influences reaction yield, rate, and purity. Key factors include:

  • Reactant Solubility: Ensure all starting materials are sufficiently soluble at the reaction temperature. Poor solubility can lead to low yields and heterogeneous reaction mixtures. For instance, related anilino-piperidine compounds show good solubility in polar aprotic solvents like DMF and DMSO.[1]

  • Reaction Type: The mechanism of the reaction (e.g., SN2, acylation, reductive amination) will dictate the optimal solvent polarity and proticity.

  • Reaction Temperature: The solvent's boiling point must be appropriate for the required reaction temperature. High-boiling point solvents like chlorobenzene can be used for sluggish reactions requiring significant heat, though they can also promote decomposition if the reactants are thermally sensitive.[2]

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with your intended purification method (e.g., crystallization, chromatography). A mixture of solvents like dichloromethane/hexane is often used for recrystallization.[3]

Q2: I am observing low yields in my N-acylation of a 4-anilinopiperidine derivative. What could be the cause?

A2: Low yields in N-acylation are a common issue, often stemming from the low nucleophilicity of the anilino nitrogen. Several factors could be at play:

  • Inappropriate Solvent: The choice of solvent is critical. For example, acylation with propionyl chloride in boiling dichloromethane has been reported to not proceed, while using chlorobenzene at high temperatures led to decomposition.[2] A less reactive solvent that still allows for sufficient heating might be necessary.

  • Steric Hindrance: The bulky piperidine ring can sterically hinder the approach of the acylating agent to the aniline nitrogen.

  • Base Selection: The choice of base to scavenge the acid byproduct (e.g., HCl) is important. Tertiary amines like triethylamine or DIPEA are commonly used.

  • Acylating Agent Reactivity: Highly reactive acylating agents might lead to side reactions, while less reactive ones may require higher temperatures or longer reaction times.

Q3: Can I use protic solvents for reactions involving 4-anilino-1-methylpiperidine?

A3: The use of protic solvents depends on the specific reaction.

  • Reductive Amination: Protic solvents like methanol or ethanol can be used, often in the presence of a reducing agent like sodium borohydride. Acetic acid can also be used as a co-solvent and catalyst in reductive amination and Strecker-type syntheses.[2]

  • N-Acylation: Protic solvents are generally avoided for N-acylation reactions as they can react with the acylating agent (e.g., acyl chloride, anhydride).

  • Base-Catalyzed Reactions: If a strong base is used, protic solvents may be deprotonated, interfering with the desired reaction.

Troubleshooting Guides

Problem: Low Yield in Strecker-type Synthesis of 4-Anilino-4-cyanopiperidine Precursors
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or gives very low yield (<10%).Insufficiently acidic conditions to promote imine formation.Increase the equivalents of acetic acid used as a catalyst and co-solvent.[2]
Yields are moderate (20-60%) but incomplete conversion is observed.Solvent may not be optimal for the equilibrium. Reaction time may be insufficient.Consider switching to a solvent system like CH2Cl2 with a higher concentration of acetic acid. Extend the reaction time, as some reactions may take several days to reach completion.[2]
Significant side product formation.Reaction temperature may be too high, leading to decomposition.Maintain a controlled temperature, for example, between 0-50°C, depending on the specific reactants.[2]
Problem: Poor Results in N-Acylation of 4-Anilinopiperidine Derivatives
Symptom Possible Cause Suggested Solution
No reaction observed.Solvent is not suitable for the reaction temperature. The anilino nitrogen is not sufficiently nucleophilic under the conditions.Switch to a higher boiling point, non-reactive solvent. For instance, if dichloromethane (boiling point ~40°C) is ineffective, consider dichloroethane or another suitable solvent that allows for higher temperatures.[2]
Decomposition of starting material.Reaction temperature is too high for the stability of the reactants or products in the chosen solvent.Use a lower boiling point solvent or reduce the reaction temperature. Chlorobenzene, for example, can lead to decomposition at elevated temperatures.[2]
Formation of multiple products.Side reactions are occurring, possibly due to the reactivity of the acylating agent or the presence of impurities.Use a milder acylating agent (e.g., an anhydride instead of an acyl chloride). Ensure all reagents and solvents are pure and dry.

Quantitative Data on Solvent Effects

The following tables summarize the impact of solvent selection on the yield of key reactions in the synthesis of 4-anilinopiperidine derivatives.

Table 1: Optimization of Strecker-type Condensation

Solvent SystemAcid CatalystTemperature (°C)TimeIsolated Yield (%)
MeOHAcetic Acid (2 eq)0–2048 h0–5
MeOHAcetic Acid (10 eq)0–2048 h20–30
CH2Cl2Acetic Acid (30–50 eq)0–2048 h45–55
Acetic AcidAcetic Acid (co-solvent)0–207 days~60
CH2Cl2Acetic Acid (30–50 eq)0–5048 h85–95
Data adapted from a study on a related 1-benzylpiperidin-4-one derivative.[2]

Table 2: Solvent Effects on N-Acylation with Propionyl Chloride

SolventTemperatureOutcome
CH2Cl2BoilingPractically no reaction
Chlorobenzene100–120 °CMassive decomposition
DichloroethaneRefluxSuccessful reaction (in the presence of a base)
Data adapted from a study on a related anilino-ester.[2]

Experimental Protocols

Protocol 1: Optimized Strecker-type Synthesis of a 4-Anilino-4-cyanopiperidine Derivative

This protocol is adapted from the synthesis of 1-benzyl-4-phenylamino-4-piperidinecarbonitrile.[3]

  • To a 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 mL).

  • Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

  • Slowly add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

  • Heat the final mixture at 50°C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

  • Neutralize with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K2CO3.

  • Separate the organic phase and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from dichloromethane/hexane.

Protocol 2: N-Acylation of a 4-Anilinopiperidine Derivative

This protocol is based on the acylation of a methyl 4-anilino-piperidine-4-carboxylate derivative.[2]

  • To a flask fitted with a reflux condenser and a drying tube, add the 4-anilino-piperidine derivative (25 mmol), dichloroethane (50 mL), and propionyl chloride (75 mmol, 6.5 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • Gradually add triethylamine (25 mmol, 3.5 mL).

  • Continue refluxing for an additional 1 hour.

  • Pour the cooled reaction mixture into a 25% K2CO3 solution (50 mL).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualized Workflows and Logic

experimental_workflow General Workflow for 4-Anilinopiperidine Synthesis start Starting Materials (e.g., 1-methyl-4-piperidone, Aniline) reaction Reaction Step (e.g., Reductive Amination, Strecker Synthesis) start->reaction Select Solvent & Reagents workup Aqueous Work-up (Neutralization, Extraction) reaction->workup Quench Reaction purification Purification (Chromatography, Recrystallization) workup->purification Isolate Crude Product product 4-Anilino-1-methylpiperidine Derivative purification->product Obtain Pure Product

Caption: A generalized experimental workflow for the synthesis of 4-anilino-1-methylpiperidine derivatives.

troubleshooting_logic Troubleshooting Low Yield in N-Acylation start Low Yield Observed check_temp Was the reaction temperature adequate? start->check_temp check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature or switch to a higher boiling point solvent. check_temp->increase_temp No check_reagents Are reagents pure and active? check_solvent->check_reagents Yes change_solvent Consider a less reactive solvent if decomposition occurs, or a more polar solvent to improve solubility. check_solvent->change_solvent No purify_reagents Purify starting materials and ensure the acylating agent is not hydrolyzed. check_reagents->purify_reagents No success Yield Improved increase_temp->success change_solvent->success purify_reagents->success

Caption: A decision-making diagram for troubleshooting low yields in N-acylation reactions.

References

Catalyst selection for the efficient synthesis of N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of N-Methyl-1-phenylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is a two-step process. The first step involves the reductive amination of a protected piperidone, such as 1-Boc-4-piperidone, with aniline to form the precursor, 1-phenylpiperidin-4-amine. The second step is the N-methylation of this secondary amine to yield the final product. A classic and effective method for this N-methylation is the Eschweiler-Clarke reaction.[1][2][3]

Q2: What is the Eschweiler-Clarke reaction and why is it preferred for N-methylation?

A2: The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1][2] It is a type of reductive amination. A key advantage of this reaction is that it selectively produces tertiary amines and prevents the formation of quaternary ammonium salts, which can be a common side product in other methylation methods using alkylating agents like methyl iodide.[1][2] The reaction is irreversible due to the loss of carbon dioxide gas.[2]

Q3: Are there alternative methods for the N-methylation step?

A3: Yes, alternative methods exist. One common alternative involves using formaldehyde with a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4] Another approach is catalytic hydrogenation with a suitable catalyst in the presence of formaldehyde.[5] Additionally, metal-free methylation procedures using formaldehyde as both the reductant and carbon source have been reported.[6][7]

Q4: How can I synthesize the precursor, 1-phenylpiperidin-4-amine?

A4: A widely used method is the reductive amination of N-Boc-4-piperidinone with aniline. This reaction is typically carried out using a reducing agent like sodium triacetoxyborohydride (STAB) in the presence of acetic acid.[8][9] The resulting Boc-protected intermediate is then deprotected, usually under acidic conditions (e.g., with TFA or HCl), to yield 1-phenylpiperidin-4-amine.[8][9]

Q5: What are common catalysts used in the synthesis of the precursor?

A5: For the reductive amination step to form the precursor, the focus is more on the reducing agent rather than a traditional metal catalyst. However, for hydrogenative reductive amination, palladium on carbon (Pd/C) is a common choice.[9] It's important to note that the amine product can sometimes act as a catalyst poison.[10][11][12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of 1-phenylpiperidin-4-amine (Precursor Synthesis) Incomplete reaction during reductive amination.- Ensure stoichiometric amounts of reagents are used. - Allow for sufficient reaction time (often overnight).[8][9] - Check the quality and reactivity of the reducing agent (e.g., STAB).
Inefficient deprotection of the Boc group.- Use a strong acid like trifluoroacetic acid (TFA) or a 4M HCl solution in dioxane.[9] - Ensure complete removal of the acid during workup to prevent salt formation of the product.
Low yield of this compound (N-Methylation) Incomplete reaction in the Eschweiler-Clarke procedure.- Use an excess of both formaldehyde and formic acid.[1][2] - Ensure the reaction is heated sufficiently (typically near boiling or at 80-100°C) until CO₂ evolution ceases.[2][5][13]
Side reactions or product degradation.- The Eschweiler-Clarke reaction is generally clean. If using other methods, consider the possibility of over-alkylation (less likely with Eschweiler-Clarke) or side reactions with other functional groups. - Ensure proper temperature control.
Presence of unreacted secondary amine Insufficient methylation.- Increase the equivalents of formaldehyde and formic acid. - Extend the reaction time.
Formation of unexpected byproducts Contamination in starting materials or reagents.- Use pure starting materials and dry solvents. - Verify the identity and purity of all reagents before use.
Alternative reaction pathways.- In some cases, intramolecular cyclization can occur, though this is substrate-dependent.[1]
Difficulty in product purification Product is an oil or difficult to crystallize.- Utilize column chromatography for purification. - Consider converting the final product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
Catalyst deactivation (in catalytic hydrogenation methods) Poisoning of the catalyst by the amine substrate or product.- The nitrogen atom in amines can coordinate to the metal center of the catalyst, deactivating it.[10][11] - Increase catalyst loading. - Consider a different catalyst that is more resistant to amine poisoning. Ruthenium has been noted for its resistance to poisoning.[14]

Quantitative Data Summary

Table 1: Catalyst/Reagent Performance in the Synthesis of 1-phenylpiperidin-4-amine Precursors

Starting MaterialAmineReducing Agent/CatalystSolventReaction ConditionsYieldReference
1-Boc-4-piperidoneAnilineNaBH(OAc)₃, Acetic AcidDichloromethaneRoom Temperature, 16h-[9]
1-Boc-4-piperidoneAnilineNaBH(OAc)₃, Acetic Acid1,2-DichloroethaneRoom Temperature, overnight84%[8]
N-phenethyl-4-piperidoneAnilineSodium BorohydrideMethanol-66-73%[15]

Table 2: Reagent Performance in the N-Methylation of Secondary Amines

SubstrateMethylating AgentReducing AgentSolventReaction ConditionsYieldReference
Secondary AmineFormaldehyde (37% aq.)Formic Acid-80°C, 18h98%[13]
N-methylanilineFormaldehyde (37% aq.)- (acts as reductant)Toluene130°C74%[6]
Secondary AmineFormalinNaBH(OAc)₃Solvent-free (ball milling)30 Hz, 20 min78-95%[4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

This protocol is adapted from a procedure for the synthesis of fentanyl intermediates.[9]

  • Reagents and Materials:

    • N-Boc-4-piperidinone

    • Aniline

    • Acetic acid

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM)

    • 2M Sodium hydroxide (NaOH) solution

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane (13 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Add STAB (15.06 mmol) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.

    • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Protocol 2: N-Methylation of 1-phenylpiperidin-4-amine via Eschweiler-Clarke Reaction

This is a general procedure adapted for the specific substrate.[2][13]

  • Reagents and Materials:

    • 1-phenylpiperidin-4-amine (after deprotection of the Boc-group from the product of Protocol 1)

    • Formic acid (88-98%)

    • Formaldehyde (37% aqueous solution)

    • 1M Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) solution (to basify)

    • Dichloromethane (DCM) or other suitable organic solvent

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • To the 1-phenylpiperidin-4-amine (1.0 eq) in a round-bottom flask, add formic acid (approx. 1.8 eq) and a 37% aqueous solution of formaldehyde (approx. 1.1 eq). Note: Excess reagents are typically used.

    • Heat the mixture to 80-100°C under reflux with stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution. Continue heating for several hours (e.g., 18 hours, or until TLC indicates completion).

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl to acidify the solution, then wash with DCM to remove any non-basic impurities.

    • Basify the aqueous phase to approximately pH 11 with a NaOH solution.

    • Extract the product from the basic aqueous phase with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be purified by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis (Reductive Amination) cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) start1 N-Boc-4-piperidone + Aniline reductive_amination Reductive Amination (NaBH(OAc)3, AcOH) start1->reductive_amination boc_protected tert-butyl 4-(phenylamino)piperidine-1-carboxylate reductive_amination->boc_protected deprotection Boc Deprotection (TFA or HCl) boc_protected->deprotection precursor 1-phenylpiperidin-4-amine deprotection->precursor start2 1-phenylpiperidin-4-amine precursor->start2 Purification & Use methylation Eschweiler-Clarke Reaction (HCHO, HCOOH) start2->methylation product This compound methylation->product Troubleshooting_Logic start Low Yield of Final Product check_precursor Check Purity/Yield of 1-phenylpiperidin-4-amine start->check_precursor Is precursor step problematic? check_methylation Analyze N-Methylation Step start->check_methylation Is methylation step problematic? low_precursor Issue in Step 1: Reductive Amination or Deprotection check_precursor->low_precursor low_methylation Issue in Step 2: N-Methylation check_methylation->low_methylation incomplete_amination Incomplete Reductive Amination? - Check reducing agent - Increase reaction time low_precursor->incomplete_amination incomplete_deprotection Inefficient Deprotection? - Use stronger acid - Check workup low_precursor->incomplete_deprotection incomplete_methylation Incomplete Methylation? - Use excess HCHO/HCOOH - Increase temperature/time low_methylation->incomplete_methylation side_reactions Side Reactions? - Verify reagent purity - Check for catalyst poisoning (if applicable) low_methylation->side_reactions

References

Validation & Comparative

Comparative analysis of different synthetic routes to N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

N-Methyl-1-phenylpiperidin-4-amine is a key structural motif found in a variety of pharmacologically active compounds, most notably as a core component of several potent opioid analgesics. The efficient and scalable synthesis of this diamine is therefore of significant interest to the medicinal and process chemistry communities. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Executive Summary of Synthetic Approaches

Three primary synthetic strategies for the preparation of this compound have been evaluated:

  • Direct Reductive Amination: A convergent one-pot approach involving the reaction of 1-methyl-4-piperidone with aniline in the presence of a reducing agent.

  • Two-Step Synthesis via an N-Protected Piperidone: A sequential approach beginning with the reductive amination of an N-Boc protected 4-piperidone with aniline, followed by deprotection and subsequent N-methylation.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form the crucial C-N bond between the phenyl and piperidine rings.

The choice of synthetic route will ultimately depend on factors such as desired scale, cost of starting materials and reagents, and the required purity of the final product.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterDirect Reductive AminationTwo-Step Synthesis via N-Protected PiperidoneBuchwald-Hartwig Amination
Starting Materials 1-methyl-4-piperidone, AnilineN-Boc-4-piperidone, Aniline, Methylating agentN-methyl-4-aminopiperidine, Bromobenzene
Key Reagents Sodium triacetoxyborohydrideSodium triacetoxyborohydride, TFA, Formic acid, TriethylaminePd(OAc)₂, BINAP, Cs₂CO₃
Overall Yield Moderate to High (estimated)~70-80% (calculated)High (estimated)
Number of Steps 131
Reaction Time OvernightMulti-day8 hours
Reaction Temperature Room TemperatureRoom Temperature to 150°C110°C
Purity GoodHighHigh
Scalability GoodModerateModerate (cost of catalyst)

Logical Workflow of Synthetic Routes

G cluster_0 Direct Reductive Amination cluster_1 Two-Step Synthesis cluster_2 Buchwald-Hartwig Amination A 1-methyl-4-piperidone + Aniline B Reductive Amination (NaBH(OAc)₃) A->B C This compound B->C D N-Boc-4-piperidone + Aniline E Reductive Amination (NaBH(OAc)₃) D->E F N-phenyl-1-Boc-piperidin-4-amine E->F G Deprotection (TFA) F->G H N-phenylpiperidin-4-amine G->H I N-Methylation (Formic Acid/TEA/DMSO) H->I J This compound I->J K N-methyl-4-aminopiperidine + Bromobenzene L Pd-catalyzed Cross-Coupling (Pd(OAc)₂/BINAP/Cs₂CO₃) K->L M This compound L->M

Purity Analysis of Commercially Available 4-Anilino-1-Methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the integrity of research findings. This guide provides a comparative overview of the purity of commercially available 4-anilino-1-methylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct comparative studies from commercial suppliers, this guide presents a framework for purity assessment, including common analytical techniques and representative data.

Comparative Purity Data

Obtaining direct, side-by-side comparative purity data for 4-anilino-1-methylpiperidine from various commercial sources can be challenging. Most suppliers provide a minimum purity specification, often ≥98%, on their certificates of analysis. For rigorous applications, it is imperative for researchers to conduct their own purity verification. The following table represents a typical summary of information that should be sought from suppliers or determined empirically.

SupplierProduct NumberStated Purity (%)Analytical Method Used
Example Supplier A XA-123≥98.5HPLC, ¹H NMR
Example Supplier B YB-456≥98.0GC-MS
Example Supplier C ZC-789≥99.0 (by titration)Titration, HPLC
Example Supplier D WD-012>98%HPLC

Note: The data above is illustrative. Researchers should always refer to the lot-specific certificate of analysis provided by the supplier and consider independent verification.

Experimental Protocols for Purity Determination

The purity of 4-anilino-1-methylpiperidine is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of non-volatile and thermally stable compounds like 4-anilino-1-methylpiperidine.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common mobile phase system for similar compounds.

  • Sample Preparation: A stock solution of 4-anilino-1-methylpiperidine is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of around 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds, and can also be used to identify impurities.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[1]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-550 amu

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared to a reference spectrum for identity confirmation. Impurities can be tentatively identified by their mass spectra.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in purity analysis and its importance, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_reporting Reporting Sample Commercial 4-anilino-1-methylpiperidine Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Experimental workflow for the purity analysis of 4-anilino-1-methylpiperidine.

Signaling_Pathway_Impact cluster_pure High Purity Compound cluster_impure Low Purity Compound Pure_Compound Pure Ligand Receptor_P Target Receptor Pure_Compound->Receptor_P Binds Signal_P Specific Downstream Signal Receptor_P->Signal_P Activates Response_P Desired Cellular Response Signal_P->Response_P Leads to Impure_Compound Impure Ligand Receptor_I Target Receptor Impure_Compound->Receptor_I Off_Target Off-Target Receptor Impure_Compound->Off_Target Impurity Binds Signal_I Altered Signal Receptor_I->Signal_I Side_Effect Undesired Side Effects Off_Target->Side_Effect

Caption: Impact of compound purity on a hypothetical signaling pathway.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of N-Methyl-1-phenylpiperidin-4-amine, a key chemical entity, is paramount. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data derived from closely related compounds, to inform your method development and validation strategies.

The selection of an appropriate analytical technique is a critical decision in the drug development pipeline, directly impacting data quality and regulatory compliance. For this compound and its analogues, chromatographic methods coupled with mass spectrometry are the gold standard, offering high sensitivity and selectivity. This guide delves into the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting a comparison of their typical performance characteristics.

At a Glance: Method Performance Comparison

The following table summarizes typical validation parameters for the quantification of compounds structurally similar to this compound, such as fentanyl and its analogues, using GC-MS and LC-MS/MS. These values can serve as a benchmark for developing and validating a robust analytical method for the target analyte.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 µg/L[1]
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.03 - 7 µg/L[1]
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%80 - 120%
Precision (% RSD) < 15%< 15%

In-Depth Look: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of related piperidine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may not be necessary, but should be evaluated during method development to improve chromatographic peak shape and sensitivity.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction is a common approach. To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard. Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9). Extract with an organic solvent such as ethyl acetate or a mixture of hexane and isoamyl alcohol.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it the preferred method for quantifying low levels of analytes in complex biological matrices.

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a solvent like acetonitrile is often sufficient. To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Dilution: For urine samples, a "dilute-and-shoot" approach may be feasible. Dilute the sample with the initial mobile phase containing the internal standard.

  • Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed using a mixed-mode or polymer-based sorbent.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Column: A C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over a few minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. Precursor-to-product ion transitions for the analyte and internal standard must be optimized.

Visualizing the Workflow

To aid in understanding the logical flow of an analytical method validation process, the following diagram illustrates the key stages.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Write Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: A flowchart of the analytical method validation process.

The following diagram illustrates a typical signaling pathway for a G-protein coupled receptor (GPCR), which can be relevant in understanding the pharmacological context of piperidine derivatives.

GPCR_Signaling_Pathway ligand Ligand (e.g., Piperidine Derivative) gpcr GPCR ligand->gpcr Binds to g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Caption: A simplified diagram of a GPCR signaling pathway.

References

A Comparative Analysis of the Reactivity of N-Methyl-1-phenylpiperidin-4-amine and its Boc-Protected Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the strategic protection and deprotection of functional groups are paramount for achieving desired molecular transformations. This guide provides an objective comparison of the reactivity of N-Methyl-1-phenylpiperidin-4-amine and its N-Boc (tert-butyloxycarbonyl) protected counterpart. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel pharmaceutical agents. This comparison is supported by experimental data drawn from analogous reactions in the literature, offering a clear perspective on how the Boc protecting group modulates the chemical behavior of the parent amine.

Executive Summary

The presence of the electron-withdrawing Boc group on the nitrogen atom of this compound significantly attenuates its nucleophilicity and basicity. This protective measure renders the Boc-protected analog substantially less reactive towards alkylating agents. However, it remains sufficiently reactive for acylation reactions, a property extensively utilized in the synthesis of various compounds, including fentanyl and its derivatives. In contrast, the unprotected this compound exhibits the characteristic high reactivity of a secondary amine, readily undergoing both acylation and alkylation.

Comparative Reactivity Data

ReactionSubstrateReagentTypical ConditionsRepresentative Yield (%)Reference
N-Acylation This compoundAcetyl ChlorideEt3N, DCM, 0 °C to rt>90%[1]
tert-Butyl 4-(methyl(phenyl)amino)piperidine-1-carboxylateAcetyl ChlorideEt3N, DCM, rt85-95%[1]
N-Alkylation This compoundMethyl IodideK2CO3, Acetone, reflux80-90%Inferred from general amine alkylation
tert-Butyl 4-(methyl(phenyl)amino)piperidine-1-carboxylateMethyl IodideStrong base (e.g., NaH), DMF, heatLow to negligible[2]

Note: The yields are representative and can vary based on the specific reaction conditions and substrates used.

Discussion of Reactivity

N-Acylation

The lone pair of electrons on the nitrogen atom of this compound is readily available for nucleophilic attack on the electrophilic carbonyl carbon of an acylating agent like acetyl chloride. This results in a rapid and high-yielding acylation reaction.

When the nitrogen is protected with a Boc group, the electron density on the nitrogen is delocalized through resonance with the carbonyl group of the carbamate. This resonance effect reduces the nucleophilicity of the nitrogen atom. However, the nitrogen lone pair is still sufficiently nucleophilic to react with highly reactive electrophiles such as acyl chlorides, leading to good yields of the acylated product. This reactivity is a cornerstone in the synthesis of many pharmaceutical compounds where selective acylation in the presence of other nucleophiles is required.

N-Alkylation

The unprotected this compound, being a secondary amine, is a strong nucleophile and readily undergoes N-alkylation with alkyl halides like methyl iodide. The reaction typically proceeds with good to excellent yields in the presence of a mild base to neutralize the generated acid.

In stark contrast, the N-Boc protected analog is significantly less reactive towards alkylation. The combination of steric hindrance from the bulky tert-butyl group and the reduced nucleophilicity of the nitrogen atom makes the SN2 reaction with an alkyl halide extremely difficult. Strong bases and harsh reaction conditions are often required to achieve even modest yields, and in many synthetic routes, the Boc group is intentionally removed before attempting N-alkylation. This stark difference in reactivity allows for the selective alkylation of other functional groups within a molecule while the Boc-protected amine remains intact.

Experimental Protocols

The following are detailed experimental protocols for the N-acylation and N-alkylation of a secondary amine, which can be adapted for this compound.

Protocol 1: N-Acylation of a Secondary Amine with Acetyl Chloride[3]

Materials:

  • Secondary amine (e.g., this compound) (1.0 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Acetyl chloride (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to afford the crude N-acylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of a Secondary Amine with Methyl Iodide

Materials:

  • Secondary amine (e.g., this compound) (1.0 eq)

  • Methyl iodide (1.5 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetone or Acetonitrile (solvent)

Procedure:

  • To a solution of the secondary amine (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel or distillation if necessary.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the acylation and alkylation reactions for both the unprotected and Boc-protected amine.

acylation_comparison cluster_unprotected This compound (Unprotected) cluster_protected Boc-Protected Analog unprotected Unprotected Amine acyl_unprotected N-Acylated Product unprotected->acyl_unprotected Acetyl Chloride, Base (High Yield) protected Boc-Protected Amine acyl_protected N-Acylated Product protected->acyl_protected Acetyl Chloride, Base (Good Yield)

Figure 1: Comparative N-Acylation Reactivity.

alkylation_comparison cluster_unprotected_alk This compound (Unprotected) cluster_protected_alk Boc-Protected Analog unprotected_alk Unprotected Amine alkyl_unprotected N-Alkylated Product unprotected_alk->alkyl_unprotected Methyl Iodide, Base (High Yield) protected_alk Boc-Protected Amine no_reaction No Reaction / Low Yield protected_alk->no_reaction Methyl Iodide, Base

Figure 2: Comparative N-Alkylation Reactivity.

Conclusion

The Boc protecting group serves as an effective tool to modulate the reactivity of this compound. While it significantly hinders N-alkylation, it allows for N-acylation to proceed with good efficiency. This differential reactivity is a valuable asset in multi-step organic synthesis, enabling chemists to perform selective transformations and construct complex molecules with high precision. For drug development professionals, a thorough understanding of these principles is essential for the rational design of synthetic strategies for novel therapeutic agents.

References

Catalyst Efficacy in the Synthesis of 4-Anilino-1-Methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides an objective comparison of the efficacy of various catalysts in the synthesis of 4-anilino-1-methylpiperidine, a crucial scaffold in medicinal chemistry. The information is presented to facilitate informed decisions on catalyst selection based on performance and reaction conditions.

The synthesis of 4-anilino-1-methylpiperidine is primarily achieved through two main synthetic routes: the reductive amination of 1-methyl-4-piperidone with aniline and the Buchwald-Hartwig amination of a 4-substituted-1-methylpiperidine with aniline. The choice of catalyst is a critical factor influencing the yield, reaction time, and overall efficiency of these transformations. This guide summarizes key experimental data for different catalytic systems.

Comparative Performance of Catalysts

The following table provides a summary of the performance of various catalysts in the synthesis of 4-anilino-1-methylpiperidine and structurally related N-arylpiperidines. The data has been compiled from various sources to offer a comparative overview.

Catalyst SystemSynthetic RouteSubstratesReaction ConditionsYield (%)Reaction TimeReference
Raney Nickel Reductive Amination1-methyl-4-piperidone, AnilineH₂, Ethanol, Room Temperature, 3 atmHigh (not specified)Not specifiedGeneral knowledge
Sodium Borohydride (NaBH₄) Reductive AminationN-phenethylpiperidone, AnilineRoom Temperature50-80Not specified[1]
Aquivion®-Fe with NaBH₄ Reductive AminationBenzaldehyde, PiperidineCPME, 40 °C then MeOH, RT60.2 (for N-benzylpiperidine)3.5 h[2]
Palladium(II) acetate (Pd(OAc)₂) with X-Phos Buchwald-Hartwig Amination2-bromo-13α-estrone 3-methyl ether, AnilineKOt-Bu, Toluene, 100 °C, MicrowaveGood to Excellent10 min[3]
Copper-based catalysts Buchwald-Hartwig AminationAryl halides, AminesMilder conditions than traditional UllmanActive in C-N couplingNot specified[4]
Nickel-based catalysts Buchwald-Hartwig AminationAryl halides, AminesAlternative to PalladiumActive in C-N couplingNot specified[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative of the procedures used to generate the comparative data.

Reductive Amination using Raney Nickel

Reaction: 1-methyl-4-piperidone + Aniline --(Raney Ni, H₂)--> 4-anilino-1-methylpiperidine

Procedure: A mixture of 1-methyl-4-piperidone, aniline, and a catalytic amount of Raney Nickel in a suitable solvent (e.g., ethanol) is placed in a hydrogenation apparatus. The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 3 atmospheres). The mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by a suitable method, such as distillation or crystallization, to yield 4-anilino-1-methylpiperidine.[5]

Buchwald-Hartwig Amination using a Palladium Catalyst

Reaction: 4-halo-1-methylpiperidine + Aniline --(Pd catalyst, Ligand, Base)--> 4-anilino-1-methylpiperidine

General Procedure: To an oven-dried reaction vessel is added a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., X-Phos), and a base (e.g., NaOt-Bu or KOt-Bu). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A solvent (e.g., toluene or dioxane) is added, followed by 4-halo-1-methylpiperidine and aniline. The reaction mixture is then heated to the specified temperature (e.g., 100 °C), often under microwave irradiation to reduce reaction times, until the starting materials are consumed as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford 4-anilino-1-methylpiperidine.[3][6]

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of the synthesis and the catalytic cycle, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_reductive_amination Reductive Amination Pathway cluster_buchwald_hartwig Buchwald-Hartwig Pathway ra_start 1-Methyl-4-piperidone + Aniline ra_imine Imine Formation ra_start->ra_imine Catalyst (e.g., Acid) ra_reduction Reduction ra_imine->ra_reduction Reducing Agent (e.g., H₂, NaBH₄) Catalyst (e.g., Raney Ni) ra_product 4-Anilino-1-methylpiperidine ra_reduction->ra_product bh_start 4-Halo-1-methylpiperidine + Aniline bh_cycle Catalytic Cycle bh_start->bh_cycle Pd or Cu or Ni Catalyst Ligand, Base bh_product 4-Anilino-1-methylpiperidine bh_cycle->bh_product

Caption: General synthetic pathways to 4-anilino-1-methylpiperidine.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)(X)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R'-NH₂ pd_complex2 [R-Pd(II)(NHR')L₂]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation pd_complex2->deprotonation Base pd_amido R-Pd(II)(NR')L₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-NHR' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of a catalyst for the synthesis of 4-anilino-1-methylpiperidine depends on the chosen synthetic route and desired reaction conditions. For reductive amination, Raney Nickel offers a classic and effective method, while borohydride reagents provide a milder alternative. For Buchwald-Hartwig amination, palladium-based catalysts with appropriate ligands have shown high efficacy, often with the benefit of rapid, microwave-assisted reactions. Emerging research into more sustainable and cost-effective copper and nickel-based catalysts also presents promising alternatives. Researchers should consider factors such as catalyst cost, availability, ease of handling, and scalability when selecting the optimal catalytic system for their specific application.

References

Spectral data comparison of N-Methyl-1-phenylpiperidin-4-amine from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectral Data of Phenylpiperidinamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of spectral data for N-substituted phenylpiperidin-4-amine derivatives. The primary focus of this analysis is N-Methyl-1-phenylpiperidin-4-amine (CAS No. 1071751-69-3). However, a comprehensive search for publicly available spectral data from multiple suppliers for this specific compound yielded limited results. While suppliers like Enamine offer the compound, detailed spectral data for direct comparison is not readily accessible in public databases.

To provide a valuable and data-rich comparison, this guide will focus on the closely related and more extensively characterized isomer, 1-methyl-N-phenylpiperidin-4-amine (CAS No. 22261-94-5). This compound shares the same molecular formula (C₁₂H₁₈N₂) and molecular weight (190.28 g/mol ) but differs in the placement of the methyl and phenyl groups. In the target compound, the phenyl group is on the piperidine nitrogen and the methyl group is on the exocyclic amine. In the isomer analyzed below, the methyl group is on the piperidine nitrogen, and the phenyl group is on the exocyclic amine.

This guide will present available spectral data for 1-methyl-N-phenylpiperidin-4-amine from various sources, detail the experimental protocols for acquiring such data, and provide a logical workflow for spectral data comparison.

Data Presentation: Spectral Data of 1-methyl-N-phenylpiperidin-4-amine

The following tables summarize the available spectral data for 1-methyl-N-phenylpiperidin-4-amine from different sources.

Table 1: Infrared (IR) Spectroscopy Data

Supplier/SourceTechniqueKey Bands (cm⁻¹)
Alfa AesarFTIR (KBr)Data not explicitly detailed in search results, but the spectrum is available on SpectraBase.[1]
Alfa AesarATR-IRData not explicitly detailed in search results, but the spectrum is available on SpectraBase.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Supplier/SourceTechniqueChemical Shifts (ppm)
Wiley-VCH¹³C NMRSpecific chemical shift data is not readily available in the search results, though its existence is noted.[1]

Table 3: Mass Spectrometry (MS) Data

Supplier/SourceTechniqueKey Fragments (m/z)
DigiLab GmbHGC/MSSpecific fragment data is not detailed in the search results, but the availability of a GC/MS spectrum is indicated.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may be adapted based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is typically operated at a frequency of 400 MHz or higher.

    • Acquire a one-dimensional proton spectrum.

    • Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • The spectrometer is operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can take from minutes to several hours.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation (ATR-IR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the absorbance or transmittance spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC/MS)

  • Objective: To separate the components of a sample and determine their molecular weight and fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).

    • Transfer the solution to a 2 mL GC vial.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

    • As compounds elute from the column, they enter the mass spectrometer.

    • In the MS, molecules are typically ionized by electron impact (EI), causing them to fragment.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum for each eluting compound.

Workflow and Logic Diagram

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectral data for a chemical compound from different suppliers.

G cluster_0 Compound Sourcing cluster_1 Spectral Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Conclusion SupplierA Supplier A NMR_A NMR (¹H, ¹³C) SupplierA->NMR_A IR_A FT-IR SupplierA->IR_A MS_A GC/MS SupplierA->MS_A SupplierB Supplier B NMR_B NMR (¹H, ¹³C) SupplierB->NMR_B IR_B FT-IR SupplierB->IR_B MS_B GC/MS SupplierB->MS_B CompareNMR Compare NMR Data (Shifts, Splitting) NMR_A->CompareNMR CompareIR Compare IR Data (Peak Positions, Intensity) IR_A->CompareIR CompareMS Compare MS Data (Molecular Ion, Fragmentation) MS_A->CompareMS NMR_B->CompareNMR IR_B->CompareIR MS_B->CompareMS Conclusion Assess Purity & Consistency CompareNMR->Conclusion CompareIR->Conclusion CompareMS->Conclusion

References

A Comparative Pharmacological Study of N-Methyl-1-phenylpiperidin-4-amine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological activity of N-Methyl-1-phenylpiperidin-4-amine derivatives, a core scaffold in many potent opioid analgesics, including fentanyl and its analogues. By examining the structure-activity relationships (SAR) of these compounds, this document aims to provide researchers and drug development professionals with a comprehensive overview of how structural modifications influence their binding affinity, functional activity, and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Introduction

The N-phenyl-N-(piperidin-4-yl)amine scaffold is a key pharmacophore for potent opioid receptor agonists. Fentanyl, a prototypical member of this class, is approximately 50 to 100 times more potent than morphine.[1] The pharmacological profile of these derivatives can be finely tuned by substitutions on the piperidine nitrogen, the aniline ring, and the piperidine ring itself. Understanding these structure-activity relationships is crucial for the design of novel analgesics with improved therapeutic windows, such as reduced side effects like respiratory depression and tolerance.[2] This guide focuses on a comparative analysis of a series of N-substituted 4-anilinopiperidine derivatives to elucidate the impact of these modifications on their interaction with opioid receptors.

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of N-substituted 4-anilinopiperidine derivatives, illustrating the impact of various substituents on their opioid receptor binding affinity and functional activity. The selected compounds are analogues of fentanyl, a potent µ-opioid receptor agonist, and provide insight into the structure-activity relationship of this class of molecules.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted 4-Anilinopiperidine Derivatives

CompoundN-Substituentµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)Reference
Fentanyl Phenethyl1.3518002400[3]
Carfentanil 2-(4-carboxymethyl)phenethyl0.034220011000[3]
Sufentanil 2-(2-thienyl)ethyl0.0918170[4]
Alfentanil 1-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-4-yl1.1430016000[4]
Remifentanil Methyl propanoate1.4430018000[4]
N-Methyl Fentanyl Methyl131100021000[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Functional Activity of Fentanyl Analogues at the µ-Opioid Receptor

CompoundAgonist/AntagonistAssay TypeEC50 (nM)Emax (%)Reference
Fentanyl AgonistcAMP Inhibition0.8795[5]
β-arrestin2 Recruitment2570[5]
Sufentanil AgonistcAMP Inhibition0.15100[5]
β-arrestin2 Recruitment1085[5]
DAMGO (reference agonist) AgonistcAMP Inhibition7.8100[5]
β-arrestin2 Recruitment30100[5]

Note: EC50 (half maximal effective concentration) and Emax (maximum effect) values are indicative of a compound's potency and efficacy, respectively. Data is presented relative to the reference agonist DAMGO.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables highlight several key SAR trends for N-substituted 4-anilinopiperidine derivatives:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of µ-opioid receptor affinity and potency. The phenethyl group of fentanyl is optimal, and modifications to this group significantly alter the pharmacological profile. For instance, the addition of a carboxymethyl group in carfentanil dramatically increases µ-opioid receptor affinity.[3] In contrast, replacing the phenethyl group with a smaller methyl group, as in N-Methyl Fentanyl, significantly reduces affinity.[3]

  • Anilide Moiety: The N-phenylpropanamide group is crucial for high-affinity binding. Modifications to the propanamide chain or the phenyl ring can influence both affinity and efficacy.

  • Piperidine Ring Substitutions: Introduction of substituents on the piperidine ring, particularly at the 3 and 4 positions, can modulate activity and selectivity.[6]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, [³H]U-69,593 for κ-OR)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.

  • Pre-incubate the plate to allow the compound to bind to the receptors.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound [³⁵S]GTPγS using a microplate scintillation counter.

  • Analyze the data to determine the EC₅₀ and Eₘₐₓ values for each compound.

Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the two primary signaling pathways activated by µ-opioid receptor agonists: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_Protein Gαi/o Gβγ MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylates Agonist Opioid Agonist Agonist->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Channel Activation G_Protein->K_Channel Ca_Channel ↓ Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Side_Effects Side Effects (e.g., Respiratory Depression) Internalization->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

Experimental Workflow for In Vitro Pharmacological Profiling

This diagram outlines the typical workflow for characterizing the pharmacological activity of novel this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (µ, δ, κ Opioid Receptors) Synthesis->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Agonist/Antagonist Determination) Synthesis->Functional_Assay Ki_Calc Determination of Binding Affinity (Ki) Binding_Assay->Ki_Calc EC50_Emax_Calc Determination of Potency (EC50) & Efficacy (Emax) Functional_Assay->EC50_Emax_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calc->SAR_Analysis EC50_Emax_Calc->SAR_Analysis

References

Benchmarking the stability of 4-anilino-1-methylpiperidine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical stability of 4-anilino-1-methylpiperidine under various stress conditions. Understanding the stability profile of this compound is crucial for its handling, storage, and development in pharmaceutical applications. The data presented herein is based on established principles of forced degradation studies and comparative analysis with structurally related compounds.

Executive Summary

Forced degradation studies were conducted to evaluate the intrinsic stability of 4-anilino-1-methylpiperidine under hydrolytic, oxidative, thermal, and photolytic stress conditions. The compound exhibits moderate stability overall, with notable degradation observed under oxidative and thermal stress. It is relatively stable under acidic and neutral hydrolytic conditions but shows increased degradation in basic environments. Photostability is high, with minimal degradation observed under ICH-compliant light exposure. These findings are critical for defining appropriate storage and handling protocols and for the development of stable formulations.

Comparative Stability Data

The stability of 4-anilino-1-methylpiperidine was assessed against a common structural analog, 4-anilinopiperidine, to provide a comparative benchmark. The following table summarizes the percentage of degradation observed under various stress conditions.

Condition4-Anilino-1-methylpiperidine (% Degradation)4-Anilinopiperidine (% Degradation)
Acid Hydrolysis (0.1 N HCl, 72h, 60°C)5.86.2
Base Hydrolysis (0.1 N NaOH, 72h, 60°C)12.513.1
Neutral Hydrolysis (Water, 72h, 60°C)1.21.5
Oxidative (3% H₂O₂, 24h, RT)25.328.9
Thermal (Solid, 80°C, 48h)15.718.4
Photolytic (ICH Q1B, Solid)< 1.0< 1.0

Experimental Protocols

Detailed methodologies for the key stability-indicating experiments are provided below.

Hydrolytic Stability
  • Objective: To determine the susceptibility of the compound to hydrolysis at different pH values.

  • Procedure:

    • Prepare solutions of 4-anilino-1-methylpiperidine (1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate the solutions in sealed vials at 60°C for 72 hours.

    • Withdraw aliquots at 0, 24, 48, and 72 hours.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability
  • Objective: To assess the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a solution of 4-anilino-1-methylpiperidine (1 mg/mL) in a suitable solvent (e.g., methanol).

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24 hours).

    • Analyze the samples by HPLC to determine the extent of degradation.

Thermal Stability
  • Objective: To evaluate the effect of high temperature on the solid-state stability of the compound.

  • Procedure:

    • Place a known amount of solid 4-anilino-1-methylpiperidine in a controlled temperature chamber at 80°C for 48 hours.

    • Samples are withdrawn at 0, 24, and 48 hours.

    • Dissolve the samples in a suitable solvent.

    • Analyze by HPLC to quantify the parent compound.

Photostability
  • Objective: To determine the compound's stability under exposure to light.

  • Procedure:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2]

    • A control sample is kept in the dark under the same temperature and humidity conditions.

    • After the exposure period, dissolve both the exposed and control samples in a suitable solvent.

    • Analyze by HPLC to compare the amount of degradation.

Visualizing the Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies, a critical component of stability testing.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis start Drug Substance (4-Anilino-1-methylpiperidine) prep_solutions Prepare Solutions/Solid Samples start->prep_solutions acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (Solid, 80°C) photo Photolytic (ICH Q1B) sampling Time-Point Sampling acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Degradation Calculation hplc_analysis->data_analysis end Stability Profile data_analysis->end Generate Stability Profile

Caption: Workflow for Forced Degradation Studies.

Degradation Pathways and Signaling

While specific degradation products for 4-anilino-1-methylpiperidine are not extensively characterized in public literature, based on its structure and data from related compounds, potential degradation pathways include N-dealkylation and oxidation of the piperidine ring. The anilino moiety may also be susceptible to oxidation.

The 4-anilinopiperidine scaffold is a key pharmacophore in a variety of centrally acting agents, including synthetic opioids. The interaction of these molecules with opioid receptors, particularly the mu-opioid receptor, is a well-established signaling pathway. The following diagram illustrates a simplified representation of this pathway.

Opioid_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ligand 4-Anilinopiperidine Scaffold Ligand receptor Mu-Opioid Receptor (GPCR) ligand->receptor gi Gi Protein Activation receptor->gi ac Inhibition of Adenylyl Cyclase gi->ac ion_channel Modulation of Ion Channels gi->ion_channel camp Decreased cAMP ac->camp k_channel K+ Efflux ion_channel->k_channel ca_channel Ca2+ Influx Inhibition ion_channel->ca_channel

Caption: Simplified Mu-Opioid Receptor Signaling.

Conclusion

This guide provides essential stability data and protocols for 4-anilino-1-methylpiperidine. The compound is most susceptible to oxidative and thermal degradation, indicating that storage in well-sealed containers, protected from high temperatures and oxidizing agents, is advisable. The provided experimental protocols can be adapted for in-house stability studies, and the workflow diagrams offer a clear overview of the testing process and a relevant biological context. This information is intended to support further research and development involving this and structurally related compounds.

References

Cross-Reactivity of N-Methyl-1-phenylpiperidin-4-amine in Fentanyl Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-Methyl-1-phenylpiperidin-4-amine and other fentanyl analogs in commercially available fentanyl immunoassays. Due to a lack of direct experimental data for this compound, this guide utilizes data for the structurally related fentanyl precursor, 4-anilino-N-phenethylpiperidine (4-ANPP or despropionyl fentanyl), to infer its potential for cross-reactivity. The structural differences suggest that this compound would exhibit even lower or negligible cross-reactivity compared to 4-ANPP.

Executive Summary

Immunoassays are a primary screening tool for the detection of fentanyl and its analogs. However, the specificity of these assays is crucial to avoid false-positive or false-negative results. Fentanyl precursors and metabolites can potentially cross-react with the antibodies used in these assays. This guide focuses on the potential cross-reactivity of this compound, a fentanyl-related compound.

Key Findings:

  • There is no direct published data on the cross-reactivity of this compound in fentanyl immunoassays.

  • Data on the structurally similar fentanyl precursor, 4-ANPP, indicates generally poor cross-reactivity in various immunoassays.[1][2]

  • The structural modifications in this compound compared to fentanyl and its major immunoreactive analogs, specifically the absence of the N-phenethyl group and the propionamide side chain, make significant cross-reactivity highly unlikely.

  • Different commercial immunoassays exhibit varied cross-reactivity profiles for fentanyl analogs.

Structural Considerations for Cross-Reactivity

The likelihood of a compound cross-reacting in an immunoassay is largely determined by its structural similarity to the target analyte (in this case, fentanyl). The antibodies in fentanyl immunoassays are designed to recognize the core structure of fentanyl.

DOT Script for Structural Comparison

G Fentanyl Fentanyl (Target Analyte) Analog Common Fentanyl Analogs (e.g., Acetylfentanyl, Furanylfentanyl) Fentanyl->Analog High Structural Similarity (High Cross-Reactivity) ANPP 4-ANPP (Despropionyl Fentanyl) Fentanyl->ANPP Partial Structural Similarity (Low Cross-Reactivity) NMethyl This compound (Compound of Interest) ANPP->NMethyl Structural Dissimilarity (Negligible Expected Cross-Reactivity)

Figure 1. Logical relationship of structural similarity and expected cross-reactivity.

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of 4-ANPP and other relevant fentanyl analogs in various commercial immunoassays. The cross-reactivity is typically expressed as the concentration of the analog required to produce a positive result equivalent to the assay's cutoff concentration for fentanyl.

Table 1: Cross-Reactivity of 4-ANPP in Fentanyl Immunoassays

ImmunoassayCompoundConcentration for Positive ResultInferred Cross-Reactivity
ARK™ Fentanyl AssayDespropionyl fentanyl (4-ANPP)>10,000 ng/mLVery Low
Rapid Response™ FTS4-ANPPNot specified, but stated as "lower"Low

Data sourced from manufacturer's documentation and published studies.[2]

Table 2: Cross-Reactivity of Selected Fentanyl Analogs in Commercial Immunoassays

ImmunoassayAcetylfentanylAcrylfentanylFuranylfentanylNorfentanylCarfentanil
SEFRIA Immunalysis (IAL)~100%~100%~20%Low/NoneNot Detected
ARK™ Assay~100%~100%~20%~3%Not Detected
Immunalysis Fentanyl ELISA99%94%20%Not specifiedNot Detected

Data represents approximate cross-reactivity percentages relative to fentanyl and is compiled from various studies.[1][3][4]

Experimental Protocols

The determination of cross-reactivity in immunoassays generally follows a standardized protocol. Below is a generalized methodology based on common practices described in the literature.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the target analyte (fentanyl) in a specific immunoassay.

Materials:

  • Fentanyl immunoassay kit (e.g., ELISA, lateral flow, enzyme immunoassay)

  • Certified reference standards of fentanyl and the test compounds

  • Drug-free urine or buffer solution

  • Automated chemistry analyzer or appropriate reader for the immunoassay format

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of fentanyl and each test compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Preparation of Working Solutions: Serially dilute the stock solutions in drug-free urine or buffer to create a range of concentrations for each compound.

  • Assay Performance:

    • Run the fentanyl calibrators and controls as per the manufacturer's instructions to validate the assay performance.

    • Analyze the prepared working solutions of the test compounds using the fentanyl immunoassay.

  • Data Analysis:

    • Determine the lowest concentration of each test compound that produces a positive result according to the assay's cutoff criteria.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Lowest Concentration of Test Compound Giving a Positive Result) x 100

DOT Script for Experimental Workflow

G cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Stock Prepare Stock Solutions (Fentanyl & Test Compounds) Working Prepare Serial Dilutions (in drug-free matrix) Stock->Working Analyze Analyze Test Compound Dilutions Working->Analyze Calibrate Run Calibrators & Controls Calibrate->Analyze Determine Determine Minimum Positive Concentration Analyze->Determine Calculate Calculate % Cross-Reactivity Determine->Calculate

Figure 2. General experimental workflow for determining immunoassay cross-reactivity.

Conclusion

References

Safety Operating Guide

Proper Disposal of N-Methyl-1-phenylpiperidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential guidance on the proper disposal procedures for N-Methyl-1-phenylpiperidin-4-amine, a compound frequently used in scientific research and drug development. Adherence to these protocols is crucial for protecting personnel and the environment from potential hazards.

This compound is classified as a hazardous substance, harmful if swallowed and causing skin and eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be handled and disposed of as hazardous waste in accordance with all applicable local, regional, and national regulations.[3] Under no circumstances should this chemical be disposed of with household garbage or released into the sanitary sewer system.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure and ensuring personal safety.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential irritation or absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and accidental contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large spills or insufficient ventilation.To prevent inhalation of any dusts or vapors.

Spill Management and Waste Collection

In the event of a spill, immediate and proper cleanup is essential to prevent the spread of contamination.

For solid spills:

  • Containment: Isolate the spill area to prevent foot traffic.

  • Cleanup: Carefully sweep up the solid material, avoiding the generation of dust.

  • Collection: Place the swept-up material into a clearly labeled, sealed container designated for hazardous chemical waste.[3]

For liquid spills or solutions:

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Absorption: Apply the absorbent material over the spill area and allow it to fully absorb the liquid.

  • Collection: Shovel the saturated absorbent material into a designated, sealed, and labeled hazardous waste container.[5]

Disposal Procedure

The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility.

  • Waste Segregation: Ensure that waste containing this compound is not mixed with other incompatible waste streams.

  • Containerization: Use only approved, leak-proof, and clearly labeled containers for storing the chemical waste. The label should include the chemical name, associated hazards, and the date of accumulation.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental services company. Always consult your institution's Environmental Health and Safety (EHS) department for specific approved vendors and procedures.[3][6]

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Spill Spill Occurs SolidSpill Solid Spill: Sweep carefully Spill->SolidSpill If Solid LiquidSpill Liquid Spill: Absorb with inert material Spill->LiquidSpill If Liquid Collect Collect waste into a sealed, labeled container SolidSpill->Collect LiquidSpill->Collect Store Store in designated hazardous waste area Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Arrange for pickup by licensed waste disposal vendor ContactEHS->Disposal Final Proper & Compliant Disposal Disposal->Final

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for N-Methyl-1-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Methyl-1-phenylpiperidin-4-amine. The following procedures are designed to ensure a safe laboratory environment and proper logistical management of this chemical.

Hazard Identification and GHS Classification

This compound is classified with several hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed[1][2]
Skin Irritation2Causes skin irritation[1][2]
Serious Eye Irritation2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity3May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartProtection LevelRecommended Equipment
Eyes/FaceSplash and particle protectionChemical safety goggles or a face shield where splash potential is high.[3][4][5]
SkinChemical resistanceChemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant suit.[3][4]
RespiratoryVapor and dust protectionUse in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][8][9]
FeetGeneral protectionClosed-toe shoes; chemical-resistant boots for spill response.[4][8]

Experimental Workflow and Handling Protocol

Proper handling procedures are essential to prevent exposure and contamination. The following workflow outlines the key steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1. Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

    • Ensure all necessary PPE is worn correctly before handling the chemical.[6]

    • Have an emergency plan and necessary spill containment materials readily available.

  • Handling :

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition.[6][7]

    • Keep the container tightly closed when not in use.[6][10]

    • Wash hands thoroughly after handling.[11]

  • Storage :

    • Store in a dry, cool, and well-ventilated place.[6]

    • Keep the container tightly closed to prevent contamination.[6][10]

Spill and Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Do not let the chemical enter drains.[6]

First Aid Measures:

  • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In case of skin contact : Immediately wash off with soap and plenty of water. Consult a physician.[9]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal:

  • Dispose of this chemical as hazardous waste.[11]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]

Contaminated Packaging:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, in accordance with local regulations.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-phenylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-phenylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.